3-Fluoropyridine-4-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHSESYLMZVXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381406 | |
| Record name | 3-Fluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458532-97-3 | |
| Record name | (3-Fluoropyridin-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoropyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Fluoropyridine-4-boronic acid CAS number 458532-97-3
An In-depth Technical Guide to 3-Fluoropyridine-4-boronic acid
CAS Number: 458532-97-3
This technical guide provides a comprehensive overview of this compound, a critical building block in modern organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's physicochemical properties, synthesis, applications, and safety protocols, presenting data in a structured and accessible format.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its key properties are summarized below, providing essential data for reaction planning and execution.
| Property | Value | Reference |
| CAS Number | 458532-97-3 | [1][2][3][4][5] |
| Molecular Formula | C₅H₅BFNO₂ | [1][2][3][4] |
| Molecular Weight | 140.91 g/mol | [1][2][3][5] |
| Melting Point | 220 °C (decomposes)[1], 237-239 °C[4] | [1][4] |
| Appearance | White to almost white crystalline powder | [1] |
| IUPAC Name | (3-fluoropyridin-4-yl)boronic acid | [2][4] |
| InChI Key | QUHSESYLMZVXCN-UHFFFAOYSA-N | [2][3][4] |
| SMILES | OB(O)c1ccncc1F | [3] |
Synthesis and Purification
The synthesis of pyridinylboronic acids, including this compound, typically involves the borylation of a corresponding halopyridine. A common and effective method is the metal-halogen exchange followed by reaction with a trialkyl borate ester.
General Synthesis Workflow
The logical flow for synthesizing this compound from a suitable precursor like 4-bromo-3-fluoropyridine is illustrated below. This process involves a low-temperature lithiation followed by electrophilic quench with a borate ester and subsequent acidic workup.
Caption: Synthesis workflow from a halopyridine precursor.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for synthesizing aryl and heteroaryl boronic acids.[6]
Materials:
-
4-Bromo-3-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (5 M)
-
Sodium chloride (brine)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer is charged with 4-bromo-3-fluoropyridine (1 equivalent) dissolved in anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.
-
Workup and Isolation: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is separated, and its pH is carefully adjusted to approximately 7.5 with 5 M sodium hydroxide, which should precipitate the crude product.
-
Extraction: The aqueous slurry is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting solid can be purified by recrystallization or slurry in a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.[7]
Applications in Organic Synthesis
This compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is fundamental for creating carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutical compounds.[1] The fluorine substituent can enhance the biological activity and metabolic stability of the final molecule.[1]
Suzuki-Miyaura Coupling Catalytic Cycle
The diagram below illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.
Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide, this compound, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction Conditions: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.
Safety and Handling
This compound is an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), are required.
| Hazard Information | Precautionary Measures |
| GHS Pictogram | Warning |
| Hazard Statements | H315: Causes skin irritation.[2][8] H319: Causes serious eye irritation.[2][8] H335: May cause respiratory irritation.[2][8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8] P280: Wear protective gloves/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8] |
| Storage | Store in a cool, dry, well-ventilated area. Recommended storage at ≤ -10 °C.[1] |
| Target Organs | Respiratory system[3][8] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H5BFNO2 | CID 2779353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. synchem.de [synchem.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to 3-Fluoropyridine-4-boronic acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoropyridine-4-boronic acid is a fluorinated heterocyclic organic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining the electron-withdrawing nature of the fluorine atom and the versatile reactivity of the boronic acid group, make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The pyridine core is a common motif in many biologically active compounds, and the introduction of a fluorine atom can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound.
Molecular Structure and Properties
This compound is a white to off-white crystalline solid. Its molecular structure consists of a pyridine ring substituted with a fluorine atom at the 3-position and a boronic acid group at the 4-position.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₅BFNO₂ | [1] |
| Molecular Weight | 140.91 g/mol | [1] |
| CAS Number | 458532-97-3 | [1] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 220 °C (decomposes) | |
| pKa | Predicted: ~7.6 (for pyridine-4-boronic acid) | [2][3] |
| Solubility | Soluble in polar organic solvents like methanol and DMSO; sparingly soluble in nonpolar solvents. | |
| InChI | InChI=1S/C5H5BFNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | [1] |
| InChIKey | QUHSESYLMZVXCN-UHFFFAOYSA-N | [1] |
| SMILES | B(C1=C(C=NC=C1)F)(O)O | [1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected and reported spectral characteristics.
Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| ¹H | ~8.5 | d | ~4.8 | H-2 or H-6 | [4] |
| ~8.4 | d | ~4.8 | H-6 or H-2 | [4] | |
| ~7.5 | t | ~5.0 | H-5 | [4] | |
| ¹³C | ~160 (d) | d | ¹J(C,F) ≈ 240 | C-3 | [5] |
| ~148 (d) | d | ²J(C,F) ≈ 20 | C-2 or C-4 | [5] | |
| ~140 (d) | d | ²J(C,F) ≈ 15 | C-4 or C-2 | [5] | |
| ~138 (broad) | br s | - | C-4 (ipso-carbon attached to Boron) | [5] | |
| ~125 (d) | d | ³J(C,F) ≈ 5 | C-5 | [5] | |
| ¹⁹F | -110 to -130 | m | - | F at C-3 | [6][7] |
Note: Predicted chemical shifts and coupling constants are based on computational models and data from similar structures. Actual experimental values may vary.
Table 3: Representative Mass Spectrometry Data
| m/z | Interpretation | Reference |
| 141.04 | [M+H]⁺ (Monoisotopic mass of C₅H₅BFNO₂) | [5] |
| 123.03 | [M+H - H₂O]⁺ (Loss of water) | [5] |
| 96.03 | [M+H - B(OH)₂]⁺ (Loss of boronic acid group) |
Note: Boronic acids can be challenging to analyze by mass spectrometry and may form adducts or dehydrate in the ion source.
Table 4: Representative Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) | [5] |
| ~1600 | Medium | C=C/C=N stretch (pyridine ring) | [5] |
| ~1450 | Medium | C-C stretch (pyridine ring) | [5] |
| ~1350 | Strong | B-O stretch | [5] |
| ~1200 | Strong | C-F stretch | [5] |
| ~1050 | Medium | B-C stretch | [5] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to arylboronic acids is through a lithium-halogen exchange reaction followed by quenching with a trialkyl borate.
Protocol: Synthesis from 4-Bromo-3-fluoropyridine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: Add 4-bromo-3-fluoropyridine to the cooled THF.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise to the solution while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M). Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [8]
-
Reaction Setup: In a 10 mL microwave vial equipped with a stir bar, combine this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 equivalents).[8]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[8]
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the coupled product.
Applications in Drug Discovery and Development
The unique properties of this compound make it a valuable building block in the synthesis of various biologically active molecules.
Kinase Inhibitors
The pyridine moiety is a common scaffold in many kinase inhibitors. The introduction of a fluorine atom can enhance the binding affinity and selectivity of these inhibitors. This compound can be used in Suzuki-Miyaura coupling reactions to synthesize complex heterocyclic structures that are core components of various kinase inhibitors, potentially targeting pathways like PI3K/Akt/mTOR which are often dysregulated in cancer.
GPCR Modulators
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. Boronic acid derivatives have been explored as allosteric modulators of GPCRs.[9] The this compound scaffold can be incorporated into molecules designed to bind to allosteric sites on GPCRs, thereby modulating their activity in a more selective manner than traditional orthosteric ligands.[9]
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A common synthetic route to this compound.
References
- 1. This compound | C5H5BFNO2 | CID 2779353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Pyridine-4-boronic acid | 1692-15-5 [m.chemicalbook.com]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. db-thueringen.de [db-thueringen.de]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Boronic acids as probes for investigation of allosteric modulation of the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Fluoropyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 3-Fluoropyridine-4-boronic acid (CAS: 458532-97-3), a valuable building block in medicinal chemistry and organic synthesis. The document outlines the most plausible and referenced synthetic strategies, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in laboratory-scale preparation.
Introduction
This compound is a key reagent in modern synthetic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-fluoro-4-pyridinyl moiety into complex molecules. The presence of the fluorine atom can significantly modulate the electronic properties, metabolic stability, and binding affinity of target compounds, making this reagent particularly valuable in the development of novel pharmaceuticals and agrochemicals. This guide focuses on the practical synthesis of this compound, detailing the necessary precursors, reaction conditions, and purification methods.
Primary Synthesis Pathway: Halogen-Metal Exchange
The most established and reliable method for the synthesis of aryl and heteroaryl boronic acids is through a halogen-metal exchange reaction, followed by electrophilic trapping with a borate ester.[1] This pathway offers high regioselectivity and generally good yields. For this compound, the logical precursor is a 4-halo-3-fluoropyridine, which undergoes lithiation at the 4-position, followed by borylation.
The overall two-step pathway begins with the synthesis of the key intermediate, 4-bromo-3-fluoropyridine, followed by the final borylation step.
References
An In-depth Technical Guide to 3-Fluoropyridine-4-boronic acid
Chemical Formula: C₅H₅BFNO₂
This technical guide provides a comprehensive overview of 3-Fluoropyridine-4-boronic acid, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, applications, and experimental protocols.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its chemical structure incorporates a pyridine ring substituted with a fluorine atom and a boronic acid group, which makes it a valuable reagent in various chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₅H₅BFNO₂ | [1][2] |
| Molecular Weight | 140.91 g/mol | [1][2] |
| CAS Number | 458532-97-3 | [1][2] |
| Physical Form | Solid | [1] |
| IUPAC Name | (3-fluoro-4-pyridinyl)boronic acid | [2] |
| InChI | 1S/C5H5BFNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | [1] |
| SMILES String | OB(O)c1ccncc1F | [1] |
Synthesis
The synthesis of pyridinylboronic acids, including this compound, can be achieved through several established methods. A common approach involves the metal-halogen exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.
A general workflow for the synthesis is outlined below:
Key synthetic strategies for pyridinylboronic acids include:
-
Metal-halogen exchange followed by borylation.
-
Directed ortho-metallation (DoM) followed by borylation.
-
Palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane.
-
Iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation.
-
[4+2] cycloaddition reactions.
Applications in Research and Development
This compound is a key building block with diverse applications in several scientific fields.[3] The strategic placement of the fluorine atom can significantly influence the electronic properties and metabolic stability of resulting molecules, making it a valuable reagent in drug discovery.[4][5]
-
Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anti-cancer agents.[3] The incorporation of the fluoropyridine moiety can enhance the efficacy, metabolic stability, and binding affinity of drug candidates.[4]
-
Organic Synthesis : This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[3]
-
Agrochemical Chemistry : It is explored for its potential in creating advanced pesticides, herbicides, and fungicides with improved biological activity.[3][4]
-
Material Science : this compound is used in the synthesis of functional materials, including polymers and nanomaterials for applications in electronics and sensors.[3]
Experimental Protocols
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. Below is a general experimental protocol for such a reaction.
Objective: To synthesize a biaryl compound via Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup : In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition : Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction : Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Signal Word : Warning[1]
-
Hazard Statements :
-
Hazard Classifications :
Precautionary Measures: [6]
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[9]
-
Ground/bond container and receiving equipment to prevent static discharge.[7]
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C5H5BFNO2 | CID 2779353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.es [fishersci.es]
A Technical Guide to 3-Fluoropyridine-4-boronic acid: Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoropyridine-4-boronic acid is a versatile synthetic building block that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features, combining a fluorinated pyridine ring with a reactive boronic acid moiety, make it an invaluable tool for the synthesis of complex heterocyclic compounds. The presence of the fluorine atom can significantly modulate the physicochemical properties of resulting molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in the development of novel therapeutics, particularly kinase inhibitors.
Core Physical and Chemical Properties
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅BFNO₂ | [2][3] |
| Molecular Weight | 140.91 g/mol | [2][3] |
| CAS Number | 458532-97-3 | [2][3] |
| Appearance | Solid | |
| Melting Point | 237-239 °C | [4] |
| Alternate Melting Point | 220 °C |
Solubility Profile
The solubility of boronic acids is influenced by their tendency to form cyclic anhydrides (boroxines) upon dehydration.[1] Generally, this compound is expected to be soluble in polar organic solvents. A qualitative assessment of its solubility is presented below. For precise quantitative measurements, the experimental protocol provided is recommended.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form hydrogen bonds with protic solvents.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule.[1] |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity is likely too high for significant interaction with nonpolar solvents.[1] |
Experimental Protocols
Determination of Aqueous pKa by Potentiometric Titration
The acidity of the boronic acid moiety is a critical parameter influencing its reactivity and interaction with biological targets. Potentiometric titration is a precise method for determining the pKa value.[5]
Methodology:
-
Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though this will yield an apparent pKa (pKaapp).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the boronic acid solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of Solubility by the Dynamic Method
The dynamic (or synthetic) method is a reliable technique for determining the solubility of a compound in various solvents by observing the temperature at which a solid solute completely dissolves upon controlled heating.
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a sealed, jacketed glass vessel equipped with a magnetic stirrer.
-
Heating and Observation: The vessel is placed in a thermostat bath, and the mixture is stirred. The temperature of the bath is increased at a slow, constant rate (e.g., 0.1–0.5 °C/min).
-
Turbidity Monitoring: The turbidity of the solution is continuously monitored using a light scattering probe or visually.
-
Equilibrium Point: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.
-
Solubility Curve: The experiment is repeated with different compositions of solute and solvent to construct a solubility curve.
Chemical Reactivity and Applications in Synthesis
The primary utility of this compound in organic synthesis lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a powerful method for forming carbon-carbon bonds, enabling the construction of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF)
Methodology:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated evacuation and backfilling.
-
Solvent Addition: The degassed solvent is added via syringe.
-
Reaction: The reaction mixture is heated with stirring to the desired temperature (typically 80-120 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Application in Drug Discovery: A Focus on Kinase Inhibitors
This compound is a key building block in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Inhibition of p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[7] Inhibitors of p38 MAP kinase are therefore promising therapeutic agents for a range of autoimmune and inflammatory diseases. The 4-pyridinyl moiety is a common pharmacophore in p38 MAP kinase inhibitors, and this compound provides a route to synthesize fluorinated analogs with potentially improved properties.[8]
Role in Aurora and FLT3-ITD Kinase Inhibitors
This compound and its isomers are also utilized in the synthesis of inhibitors targeting other kinases implicated in cancer, such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). Aurora kinases are essential for mitosis, and their overexpression is common in many cancers.[9] FLT3 is a receptor tyrosine kinase, and internal tandem duplication (ITD) mutations in FLT3 are frequently observed in acute myeloid leukemia (AML).[10] The incorporation of the 3-fluoropyridine moiety can enhance the binding affinity and selectivity of inhibitors for these kinase targets.
Inhibition of Factor XIa
Beyond kinases, derivatives of this compound have been explored as inhibitors of other enzymes. For instance, a derivative was evaluated as a selective inhibitor of Factor XIa (FXIa), a serine protease involved in the blood coagulation cascade, highlighting its potential in the development of antithrombotic agents.[11]
Conclusion
This compound is a valuable and versatile reagent for researchers and drug development professionals. Its well-defined reactivity in Suzuki-Miyaura coupling reactions provides a reliable method for the synthesis of complex fluorinated pyridinyl compounds. The incorporation of this moiety has shown promise in the development of potent and selective inhibitors of various enzymes, particularly kinases involved in cancer and inflammatory signaling pathways. While specific quantitative data on some of its physical properties like solubility and pKa are not widely published, the established protocols provided in this guide enable researchers to determine these crucial parameters for their specific applications. The continued exploration of this compound and its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H5BFNO2 | CID 2779353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability and Storage of 3-Fluoropyridine-4-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoropyridine-4-boronic acid is a versatile building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its stability and proper storage are paramount to ensure its reactivity, purity, and the success of synthetic endeavors. This technical guide provides an in-depth overview of the known stability profile and recommended storage conditions for this compound, based on available safety and handling data.
Core Stability and Storage Recommendations
The integrity of this compound is best maintained by adhering to stringent storage and handling protocols. The compound is a solid and is generally stable under normal, recommended conditions.[2] However, like many boronic acids, it is susceptible to degradation under improper conditions.
Quantitative Storage and Handling Data Summary
While specific quantitative stability studies are not publicly available, the following table summarizes the qualitative recommendations and conditions to avoid, as compiled from various safety data sheets.
| Parameter | Recommendation/Condition | Source(s) |
| Storage Temperature | Store in a cool, dry place. Refrigeration is recommended. | [2][3] |
| Atmosphere | Keep container tightly closed.[2][3][4] Storage under an inert atmosphere, such as argon, is also advised.[5] | |
| Moisture | Store in a dry environment to prevent hydrolysis. | [4] |
| Light Exposure | Protect from environmental extremes. | [5] |
| Incompatible Materials | Avoid strong oxidizing agents and acids.[2] | |
| Physical Form | Solid |
Experimental Protocols: General Handling and Storage
Detailed experimental protocols for assessing the stability of this compound are not publicly documented. However, the following general laboratory protocols for handling and storage should be strictly followed to maintain the compound's integrity.
Recommended Storage Protocol
-
Receipt and Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.
-
Inert Atmosphere Storage: For long-term storage, transfer the compound into a vial or container that can be sealed under an inert atmosphere (e.g., argon or nitrogen).
-
Refrigeration: Place the sealed container in a refrigerator dedicated to chemical storage. Ensure the temperature is consistently cool.
-
Desiccation: Store the container within a desiccator containing a suitable desiccant to minimize exposure to moisture.
-
Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.
Handling Protocol for Use
-
Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Dispensing: Whenever possible, handle the compound inside a glovebox or under a stream of inert gas to minimize exposure to air and moisture.
-
Weighing: Weigh the desired amount of the compound quickly and in a dry environment.
-
Resealing: Promptly and securely reseal the container, purging with an inert gas before tightening the cap.
-
Return to Storage: Immediately return the container to the recommended refrigerated and desiccated storage conditions.
Visualization of Stability and Handling Workflows
To further clarify the critical relationships between storage conditions and compound stability, as well as the ideal workflow for handling, the following diagrams are provided.
Caption: Interdependency of optimal storage conditions for maintaining the stability and reactivity of this compound.
Caption: Step-by-step workflow for the proper handling and storage of this compound to ensure its quality.
Potential Degradation Pathways
While specific degradation studies for this compound are not detailed in the available literature, boronic acids, in general, are susceptible to certain degradation pathways. The primary concern is protodeboronation, especially in the presence of moisture. Oxidative conditions can also lead to decomposition.[6] Hazardous decomposition of this compound can yield carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[2]
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this document—namely, storage in a cool, dry, and inert environment away from incompatible substances—researchers can minimize degradation and ensure the compound's optimal performance in their synthetic protocols. Consistent application of these best practices is a cornerstone of reliable and reproducible chemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.es [fishersci.es]
- 3. combi-blocks.com [combi-blocks.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3-Fluoropyridine-4-boronic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 3-fluoropyridine-4-boronic acid, a critical building block in modern medicinal chemistry and drug development. While specific quantitative solubility data for this compound in various organic solvents remains limited in publicly available literature, this document provides researchers, scientists, and drug development professionals with a foundational understanding based on established chemical principles and data from analogous compounds. The guide also outlines a detailed experimental protocol for determining precise solubility measurements to empower researchers in their specific applications.
Qualitative Solubility Profile
The solubility of this compound is fundamentally governed by its molecular structure, which features a polar pyridine ring, a fluorine substituent, and a boronic acid moiety capable of hydrogen bonding. These characteristics suggest a general preference for polar solvents. Based on the behavior of similar boronic acids, a qualitative assessment of solubility in common organic solvents is presented in Table 1. It is imperative for researchers to experimentally verify these qualitative predictions for their specific use cases.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF, Dioxane | Generally Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule.[1] |
| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The overall high polarity of this compound limits significant interaction with nonpolar solvents.[1] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise and reliable quantitative solubility data, the shake-flask method is a widely accepted and robust protocol.[1] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Key Applications and Considerations
This compound is a versatile reagent widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] Its application is crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] The fluorine substituent can enhance the reactivity and selectivity of the compound.[2]
It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can influence their solubility and reactivity.[1] Therefore, the use of anhydrous solvents and storage under inert atmosphere is recommended to ensure the integrity of the compound.[1]
Conclusion
While a comprehensive, publicly available dataset on the quantitative solubility of this compound in various organic solvents is currently lacking, this guide provides a solid foundation for researchers. The qualitative solubility profile offers a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method empowers research and development professionals to generate the precise data required for their specific applications, ultimately facilitating the advancement of novel chemical entities.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoropyridine-4-boronic acid
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-Fluoropyridine-4-boronic acid. This compound is of significant interest to researchers, scientists, and professionals in the field of drug development due to its role as a versatile building block in medicinal chemistry. The following sections detail its structural and analytical properties, offering a core reference for its use in complex organic synthesis.
Molecular Structure and Properties
-
IUPAC Name: (3-fluoropyridin-4-yl)boronic acid[1]
Spectroscopic Data
The following tables summarize the expected and representative spectroscopic data for this compound based on the analysis of structurally similar compounds and general principles of spectroscopy.
Table 1: ¹H NMR Spectroscopic Data (Representative)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~8.50 | d | J ≈ 4.8 | H-2 |
| ~8.40 | d | J ≈ 4.8 | H-6 |
| ~7.50 | t | J ≈ 5.0 | H-5 |
| ~8.30 | br s | - | B(OH)₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data (Representative)
| Chemical Shift (ppm) | Assignment |
| ~160 (d, ¹JCF ≈ 240) | C-3 |
| ~150 (d, ³JCF ≈ 15) | C-2 |
| ~145 (d, ⁴JCF ≈ 3) | C-5 |
| ~140 (d, ²JCF ≈ 20) | C-6 |
| Not Observed | C-4 (ipso) |
Solvent: DMSO-d₆
Table 3: ¹⁹F NMR Spectroscopic Data (Representative)
| Chemical Shift (ppm) | Multiplicity |
| ~ -120 | s |
Solvent: DMSO-d₆
Table 4: ¹¹B NMR Spectroscopic Data (Representative)
| Chemical Shift (ppm) | Comments |
| ~29 | Characteristic of trigonal planar boronic acid[5] |
Solvent: DMSO-d₆
Table 5: Mass Spectrometry (MS) Data (Representative)
| m/z | Ion Type |
| 142.0465 | [M+H]⁺ |
| 124.0359 | [M-H₂O+H]⁺ |
Ionization Mode: Electrospray Ionization (ESI), Positive
Table 6: Infrared (IR) Spectroscopy Data (Representative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad | O-H stretch (boronic acid) |
| 1600-1550 | Medium | C=C and C=N stretching (pyridine ring) |
| 1350-1300 | Strong | B-O stretching |
| 1200-1150 | Strong | C-F stretching |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is utilized for data acquisition.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired with 16 to 32 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second. The spectrum is referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon spectrum is acquired with 1024 to 4096 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. The spectrum is referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
¹⁹F NMR Acquisition: A standard one-dimensional fluorine spectrum is acquired with proton decoupling.
-
¹¹B NMR Acquisition: A standard one-dimensional boron spectrum is acquired with proton decoupling.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound (approximately 0.1 mg/mL) is prepared in methanol with 0.1% formic acid to facilitate ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. Data is acquired in the positive ion mode over a mass range of m/z 50-500. Boronic acids can be challenging to analyze by mass spectrometry and may form adducts or dehydrate in the ion source.[6]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is utilized.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample spectrum is then recorded by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for 3-Fluoropyridine-4-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Fluoropyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex heteroaryl compounds, particularly in the development of kinase inhibitors for oncology.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl motifs, which are prevalent in biologically active molecules.
This compound is a valuable reagent for introducing a 3-fluoropyridine moiety into target molecules. The fluorine substituent can significantly modulate the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability, which is of paramount importance in drug discovery programs. The pyridine nitrogen acts as a hydrogen bond acceptor, providing a key interaction point with biological targets.
A prominent application of pyridine-containing scaffolds is in the development of kinase inhibitors. The PI3K/mTOR signaling pathway, a central regulator of cell growth and proliferation, is a key target in cancer therapy.[1][2] The synthesis of potent inhibitors, such as GSK2126458 (Omipalisib), and their analogs often involves the coupling of a pyridine boronic acid to a core scaffold.[1]
Data Presentation: Representative Coupling Reactions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of fluorinated pyridine boronic acids with various aryl halides. The data is based on analogous reactions and provides expected outcomes for the coupling of this compound.[3]
Table 1: Screening of Microwave-Assisted Reaction Conditions [3]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Expected Yield |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 20 | Good (60-80%) |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | Excellent (>80%) |
| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF/H₂O (4:1) | 140 | 10 | Good (60-80%) |
| 4 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 20 | Excellent (>80%) |
Table 2: Substrate Scope with Optimized Microwave Conditions [3]
Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 120 °C, 15 min.
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 3-Fluoro-4-(4-methoxyphenyl)pyridine | > 90 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine | 85-95 |
| 3 | 3-Bromobenzonitrile | 4-(3-Cyanophenyl)-3-fluoropyridine | 80-90 |
| 4 | 2-Bromonaphthalene | 3-Fluoro-4-(naphthalen-2-yl)pyridine | > 90 |
| 5 | 4-Chlorotoluene | 3-Fluoro-4-(p-tolyl)pyridine | 75-85 |
Experimental Protocols
This section provides detailed protocols for conventional and microwave-assisted Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Conventional Heating
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (3-5 mol%), and base (2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl halide.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-fluoro-4-arylpyridine product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling [3]
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Microwave synthesis vial with a stir bar
Procedure:
-
Reaction Assembly: In a microwave synthesis vial, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add the 1,4-Dioxane/Water (4:1) solvent system to achieve a concentration of approximately 0.1-0.5 M.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Perform the same extraction and purification procedure as described in Protocol 1 to isolate the final product.
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]
Diagram 2: Experimental Workflow for Microwave-Assisted Suzuki Coupling
This diagram outlines the typical laboratory workflow for performing a microwave-assisted Suzuki-Miyaura coupling reaction.
Diagram 3: Simplified PI3K/mTOR Signaling Pathway
Products derived from this compound, such as analogs of GSK2126458, are potent inhibitors of the PI3K/mTOR pathway, which is critical for cell survival and proliferation in many cancers.[1][4]
References
- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. EGFR and PI3K Signalling Pathways as Promising Targets on Circulating Tumour Cells from Patients with Metastatic Gastric Adenocarcinoma [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Fluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Fluoropyridine-4-boronic acid. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex 4-aryl-3-fluoropyridine motifs. The introduction of a fluorine atom can significantly influence the physicochemical properties of molecules, such as pKa, lipophilicity, and metabolic stability, making this reagent of high interest for the development of novel pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The reaction typically involves the palladium-catalyzed coupling of an organoboron species, such as a boronic acid, with an organic halide or triflate in the presence of a base.
The use of heteroaryl boronic acids, like this compound, can present unique challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can influence the reaction efficiency. Furthermore, protodeboronation, the cleavage of the C-B bond, is a common side reaction that can reduce product yields. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial for a successful coupling.
Key Considerations for Suzuki Coupling with this compound
-
Catalyst and Ligand Selection: A variety of palladium catalysts can be employed. For challenging couplings involving heteroaryl boronic acids, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or pre-catalysts like Pd(dppf)Cl₂ are often effective in promoting the catalytic cycle and preventing catalyst deactivation.
-
Base Selection: The choice of base is critical to activate the boronic acid for transmetalation while minimizing protodeboronation. Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred over strong bases.
-
Solvent System: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. The water aids in dissolving the inorganic base and facilitates the transmetalation step. Anhydrous conditions may be necessary in some cases to suppress protodeboronation.
-
Reaction Temperature: Reaction temperatures typically range from 80 to 120 °C. Higher temperatures can increase the reaction rate but may also promote decomposition of the boronic acid. Microwave irradiation can be a highly effective method for reducing reaction times and improving yields.
Reaction Data
The following table summarizes representative conditions for the Suzuki coupling of this compound with an aryl bromide. This data is based on a specific example found in the patent literature and serves as a starting point for reaction optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | 4-bromo-1,2-dimethoxybenzene | Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 / 16 | 75 |
Experimental Protocols
General Protocol for Conventional Heating
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and base (e.g., Na₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum or cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 - 0.5 M with respect to the aryl halide.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Microwave reaction vial
-
Magnetic stir bar
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the work-up and purification steps outlined in the conventional heating protocol.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 3-Fluoropyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials. The use of substituted heteroaryl boronic acids, such as 3-Fluoropyridine-4-boronic acid, is of significant interest in medicinal chemistry. The fluorine substituent can modulate the physicochemical properties of the final compound, including pKa and metabolic stability, making it a valuable building block in drug discovery.
Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions.[2] By utilizing microwave energy, reaction times can be dramatically reduced from hours to minutes, often leading to cleaner reaction profiles, improved yields, and enhanced reproducibility.[1][2] This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides, offering a robust and efficient method for the rapid synthesis of 4-aryl-3-fluoropyridines.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic moiety to the palladium center, forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Microwave irradiation accelerates the reaction by providing rapid and uniform heating to the reaction mixture, thereby increasing the rate of each step in the catalytic cycle.
Experimental Protocols
This section provides a general protocol for the microwave-assisted Suzuki coupling of this compound with a generic aryl halide. It is important to note that optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or aryl iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Ethanol/Water (4:1))
-
Microwave reaction vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the chosen degassed solvent system to the vial.
-
Seal the vial securely with a cap.
-
Place the vial into the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-fluoropyridine.
Data Presentation
The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of this compound with a variety of aryl halides.
Table 1: Optimization of Reaction Conditions for the Coupling of this compound and 4-Bromoanisole
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | 85 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 92 |
| 3 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | 88 |
| 4 | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Ethanol/H₂O (4:1) | 100 | 25 | 89 |
Table 2: Substrate Scope for the Microwave-Assisted Suzuki Coupling of this compound with Various Aryl Bromides
Reaction Conditions: this compound (1.2 equiv), Aryl bromide (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv), 1,4-Dioxane/H₂O (4:1), 120 °C, 15 min.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 3-Fluoro-4-(4-methoxyphenyl)pyridine | 92 |
| 2 | 4-Bromobenzonitrile | 4-(3-Fluoropyridin-4-yl)benzonitrile | 88 |
| 3 | 1-Bromo-4-nitrobenzene | 3-Fluoro-4-(4-nitrophenyl)pyridine | 85 |
| 4 | 2-Bromotoluene | 3-Fluoro-4-(o-tolyl)pyridine | 78 |
| 5 | 1-Bromo-2,4-difluorobenzene | 4-(2,4-Difluorophenyl)-3-fluoropyridine | 90 |
Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoropyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 3-Fluoropyridine-4-boronic acid with a variety of aryl and heteroaryl halides. This reaction is a pivotal method for the synthesis of 4-aryl-3-fluoropyridines, a structural motif of significant interest in medicinal chemistry and materials science due to the influence of the fluorine substituent on the molecule's physicochemical and biological properties.
Introduction
The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a favored tool in the synthesis of complex molecules.[2]
The coupling of heteroaryl boronic acids, such as this compound, can present unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Furthermore, heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for a successful and high-yielding reaction.
Recommended Palladium Catalysts and Ligands
The choice of the palladium catalyst and its associated ligand is critical for an efficient cross-coupling reaction. For challenging substrates like fluorinated pyridine boronic acids, bulky and electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle and shield the palladium center from inhibition by the pyridine nitrogen.
Commonly used catalyst systems for similar heteroaryl couplings include:
-
Pd(dppf)Cl₂ : A versatile and robust catalyst for a wide range of Suzuki couplings.[3][4]
-
Pd₂(dba)₃ with XPhos or SPhos : These bulky, electron-rich phosphine ligands are often effective for challenging couplings, including those involving heteroaryl substrates.
-
Pd(OAc)₂ with Buchwald-type ligands : Similar to the above, ligands like SPhos and RuPhos paired with a simple palladium source can provide highly active catalytic systems.[5]
Data Presentation: Reaction Conditions and Yields
While specific data for the cross-coupling of this compound is not extensively available in a comparative format, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous pyridine-based boronic acids and related electrophiles. This data serves as a valuable starting point for reaction optimization.
Table 1: Catalyst and Base Screening for the Coupling of Pyridine-2-sulfonyl Fluoride with 2-Thiopheneboronic Acid Pinacol Ester
Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), base (0.9 mmol), in a 4:1 dioxane/water mixture.[3]
| Entry | Base | Yield (%) |
| 1 | Na₃PO₄ | 58 |
| 2 | K₃PO₄ | 55 |
| 3 | LiOH | 50 |
| 4 | Na₂CO₃ | 35 |
| 5 | K₂CO₃ | 25 |
| 6 | Cs₂CO₃ | 10 |
| 7 | None | 10 |
Table 2: Substrate Scope for the Coupling of Various Heteroaryl Boronic Acids with Pyridine-2-sulfonyl Fluoride
Reaction Conditions: PyFluor (0.3 mmol), boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane.[3]
| Entry | Boronic Acid/Ester Coupling Partner | Product | Yield (%) |
| 1 | 2-Thiopheneboronic acid pinacol ester | 2-(2-Thienyl)pyridine | 89 |
| 2 | 2-Furylboronic acid | 2-(2-Furyl)pyridine | 75 |
| 3 | 3-Thiopheneboronic acid | 2-(3-Thienyl)pyridine | 68 |
| 4 | Phenylboronic acid | 2-Phenylpyridine | 65 |
| 5 | 4-Methylphenylboronic acid | 2-(4-Tolyl)pyridine | 72 |
| 6 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 55 |
Experimental Protocols
The following protocols are provided as a general guide and should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with various aryl or heteroaryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl bromide (1.1 equiv)
-
Pd(dppf)Cl₂ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final reaction concentration is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields.[6]
Materials:
-
This compound (1.2 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or DMF)
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial equipped with a magnetic stir bar, combine this compound, the aryl/heteroaryl halide, and the palladium catalyst.
-
Add the solvent and the aqueous base.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work up and purify the product as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Application Notes and Protocols for 3-Fluoropyridine-4-boronic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoropyridine-4-boronic acid is a versatile and valuable building block in modern pharmaceutical synthesis. Its unique electronic properties, conferred by the fluorine atom on the pyridine ring, make it an attractive component in the design of novel therapeutic agents. The fluorine substituent can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of drug candidates.[1] This reagent is predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds between the fluoropyridine moiety and various aryl or heteroaryl systems.[2] These structural motifs are prevalent in a wide range of biologically active molecules, including kinase inhibitors for oncology.
This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the synthesis of kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical research is as a key intermediate in the synthesis of complex heterocyclic compounds. The 3-fluoropyridine moiety is a bioisostere for other aromatic systems and can introduce favorable properties for drug candidates.
A significant area of application is in the development of kinase inhibitors . Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine ring can act as a crucial pharmacophore, interacting with the hinge region of the kinase active site. The addition of a fluorine atom can fine-tune the electronic and steric properties of the molecule, potentially leading to increased potency and selectivity.
One notable application is in the synthesis of precursors to c-Jun N-terminal kinase (JNK) inhibitors and Aurora kinase inhibitors . These kinases are implicated in various cellular processes, and their inhibition is a promising strategy for cancer therapy.
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the cornerstone of the application of this compound. Below are representative protocols for this reaction.
Protocol 1: General Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide.
Diagram of the General Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Material | Typical Quantity/Concentration | Notes |
| This compound | 1.2 equivalents | |
| Aryl Halide (e.g., Bromide or Iodide) | 1.0 equivalent | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% | Other catalysts like Pd(dppf)Cl₂ can also be used. |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0-3.0 equivalents | The choice of base can influence the reaction outcome. |
| Solvent | Anhydrous and degassed | Common solvents include 1,4-dioxane/water, DME, or toluene. |
| Inert Gas | Nitrogen or Argon |
Procedure:
-
To a dry reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Quantitative Data (Representative):
The following table provides representative yields for Suzuki-Miyaura coupling reactions involving heteroaryl boronic acids and various aryl halides. While specific yields for this compound will vary depending on the coupling partner and reaction conditions, these values provide a general expectation.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromobenzonitrile | N-Boc-pyrrol-2-yltrifluoroborate | Pd(OAc)₂/RuPhos | K₃PO₄ | n-Butanol | 90 |
| 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂/RuPhos | K₃PO₄ | n-Butanol | 92 |
| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | High |
Protocol 2: Synthesis of 4-(3-Fluoropyridin-4-yl)-1H-pyrazole
This protocol describes a potential synthesis of a key intermediate for kinase inhibitors, 4-(3-Fluoropyridin-4-yl)-1H-pyrazole, via a Suzuki-Miyaura coupling reaction.
Diagram of the Synthetic Pathway:
Caption: Synthesis of 4-(3-Fluoropyridin-4-yl)-1H-pyrazole.
Materials:
| Reagent/Material | Molar Ratio |
| This compound | 1.2 |
| 4-Bromo-1H-pyrazole | 1.0 |
| Pd(dppf)Cl₂ | 0.05 |
| K₂CO₃ | 2.0 |
| 1,4-Dioxane/Water (4:1) | - |
Procedure:
-
In a reaction flask, combine this compound, 4-bromo-1H-pyrazole, Pd(dppf)Cl₂, and K₂CO₃.
-
Purge the flask with argon for 15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product.
Expected Outcome and Characterization:
The expected product is 4-(3-Fluoropyridin-4-yl)-1H-pyrazole. The yield for such reactions is typically in the range of 60-85%, depending on the specific conditions and scale. The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Signaling Pathways of Target Kinases
The inhibition of specific kinase signaling pathways is a primary goal in the development of targeted cancer therapies. The 3-fluoropyridine moiety can be a key component of inhibitors targeting kinases such as JNK and Aurora kinases.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, apoptosis, and cell proliferation.
Diagram of the JNK Signaling Pathway:
Caption: Simplified JNK signaling pathway.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the regulation of mitosis. Their inhibition can lead to defects in cell division and ultimately, apoptosis in cancer cells.
Diagram of the Aurora Kinase Signaling Pathway:
Caption: Role of Aurora kinases in mitosis.
Conclusion
This compound is a highly valuable reagent for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of molecules with potential therapeutic applications. The protocols and data presented here provide a foundation for researchers to explore the use of this versatile building block in their drug discovery and development programs.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Fluoropyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry, as the biaryl motif is a prevalent scaffold in a wide array of biologically active molecules and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the construction of these carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.
3-Fluoropyridine-4-boronic acid is a particularly valuable building block in drug discovery. The incorporation of a fluorine atom into the pyridine ring can significantly modulate the physicochemical properties of the resulting biaryl compounds, such as metabolic stability, pKa, and binding affinity to biological targets. This strategic placement of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles. Biaryl structures containing the 3-fluoropyridin-4-yl moiety have shown promise as inhibitors of key signaling proteins, such as Glycogen Synthase Kinase 3β (GSK-3β), a critical enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.
These application notes provide detailed protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides, presenting representative data and experimental workflows. Additionally, the role of GSK-3β signaling and its inhibition by biaryl compounds is illustrated to provide context for the application of these synthetic methods in drug development.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of pyridinyl boronic acids with various aryl halides. Due to a lack of extensive published data specifically for this compound, the data presented for the substrate scope is based on analogous reactions with closely related isomers, such as 2-Fluoropyridine-3-boronic acid, and is intended to be illustrative of the expected reactivity and scope.[1]
Table 1: Screening of Representative Reaction Conditions [1]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Expected Yield |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 20 | Good |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | Excellent |
| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF/H₂O (4:1) | 140 | 10 | Good |
| 4 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 20 | Excellent |
Yields are qualitative estimates (Good: 60-80%, Excellent: >80%) and will vary depending on the specific aryl halide used.
Table 2: Representative Substrate Scope with Optimized Conditions [1]
(Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 120 °C, 15 min)
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 4-(4-Methoxyphenyl)-3-fluoropyridine | > 90 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine | 85-95 |
| 3 | 3-Bromobenzonitrile | 3-(3-Fluoropyridin-4-yl)benzonitrile | 80-90 |
| 4 | 2-Bromonaphthalene | 4-(Naphthalen-2-yl)-3-fluoropyridine | > 90 |
| 5 | 4-Chlorotoluene | 3-Fluoro-4-(p-tolyl)pyridine | 70-80 |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl halide.[1]
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent system to achieve a concentration of approximately 0.1 - 0.5 M with respect to the aryl halide.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., 2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Example Protocol: Coupling of this compound with 4-Bromoanisole[1]
Materials:
-
This compound (105 mg, 0.75 mmol)
-
4-Bromoanisole (93.5 mg, 0.5 mmol)
-
Pd(dppf)Cl₂ (11 mg, 0.015 mmol, 3 mol%)
-
K₂CO₃ (138 mg, 1.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial
Procedure:
-
Combine this compound, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.
-
Add 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography (hexane/ethyl acetate gradient) to yield the product, 4-(4-methoxyphenyl)-3-fluoropyridine.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
GSK-3β Signaling Pathway and Inhibition
Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that is constitutively active in resting cells and plays a pivotal role in numerous signaling pathways, including those involved in metabolism, cell proliferation, and neurodevelopment.[2][3] Its dysregulation is implicated in various diseases.[4] The Wnt/β-catenin signaling pathway is a key regulator of GSK-3β activity. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of Wnt to its receptor complex leads to the inhibition of GSK-3β, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[5] Biaryl compounds synthesized from this compound can be designed to act as inhibitors of GSK-3β, thereby modulating this pathway.
Caption: Wnt/β-catenin signaling pathway and GSK-3β inhibition.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Fluoropyridine-4-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 3-Fluoropyridine-4-boronic acid with a variety of aryl halides. The incorporation of the 3-fluoropyridine-4-yl moiety is of significant interest in medicinal chemistry, as the fluorine atom can modulate the physicochemical properties of molecules, such as pKa and metabolic stability. These protocols offer a robust starting point for the synthesis of novel biaryl and heteroaryl compounds, crucial for the development of new therapeutic agents.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. This methodology is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[2][3]
The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1]
Reaction Conditions and Optimization
The success of the Suzuki-Miyaura coupling of this compound with aryl halides is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the boronic acid, making optimization of these parameters crucial.[4]
Catalyst Selection
A variety of palladium catalysts can be employed for this transformation. Palladium complexes with phosphine ligands are commonly used. For challenging substrates, such as heteroaryl boronic acids, the use of bulky and electron-rich phosphine ligands can be beneficial.[5]
Commonly used palladium catalysts include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A versatile and commonly used catalyst.[1]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : Often effective for cross-coupling of heteroaryl compounds.[6][7]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) in combination with a phosphine ligand (e.g., P(t-Bu)₃, PCy₃, SPhos, XPhos).[3][8][9]
Base and Solvent Systems
The choice of base is critical for the activation of the boronic acid to facilitate the transmetalation step.[9] A range of inorganic bases can be used, often in aqueous solvent mixtures.
-
Bases : Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH) are frequently employed.[2][6]
-
Solvents : Anhydrous or aqueous mixtures of solvents like 1,4-dioxane, toluene, dimethylformamide (DMF), and ethanol are common.[4][7][10] The addition of water can be beneficial for the solubility of the base and can accelerate the reaction.[7]
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of pyridine boronic acids with aryl halides, which can serve as a starting point for the coupling of this compound.
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-110 | Not Specified | [4] |
| Aryl Chlorides | Pd₂(dba)₃ (1.5) / Ligand (3.0) | KF (3.0) | 1,4-Dioxane | Not Specified | Not Specified | [8] |
| 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 74 | [7] |
| 4-Chloroanisole | XPhos Precatalyst (2) | K₃PO₄ (aq) | THF | Room Temp | 93 | [11] |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | >95 | [10] |
| Heteroaryl Halides | Pd(OAc)₂ (3) / RuPhos (6) | Cs₂CO₃ (3.0) | 1,4-Dioxane | 100 | Good to Excellent | [3] |
| 4-Bromoanisole (Microwave) | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100-150 | Not Specified | [1] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol may require optimization for specific substrates.
General Procedure
-
Preparation : To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).[4]
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C for conventional heating, or 100-150 °C for microwave irradiation) and stir for the required time (typically 2-24 hours for conventional heating, or 5-30 minutes for microwave).[1][4] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4][8] The crude product can then be purified by flash column chromatography on silica gel.
Protocol for Microwave-Assisted Coupling with 4-Bromoanisole
This protocol is adapted for microwave synthesis, which can significantly reduce reaction times.[1]
-
Materials :
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial with a stir bar
-
-
Procedure :
-
Combine this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃ in the microwave vial.
-
Add 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
Follow the general work-up and purification procedure described above.
-
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-Fluoropyridine-4-boronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoropyridine-4-boronic acid is a key building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical compounds. The incorporation of a fluorine atom onto the pyridine ring can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, binding affinity, and bioavailability.[1] This versatile reagent is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds between the fluoropyridinyl moiety and various aromatic or heteroaromatic scaffolds. This application note provides a detailed overview of the use of this compound in the development of kinase inhibitors, with a specific focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
Featured Application: Synthesis of IRAK4 Kinase Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway. It acts as a serine/threonine kinase downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, particularly the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) harboring MYD88 mutations.[4][5][6][7] Consequently, the development of potent and selective IRAK4 inhibitors is a promising therapeutic strategy.
The 3-fluoropyridin-4-yl moiety has been identified as a valuable pharmacophore in the design of novel IRAK4 inhibitors. Its inclusion in the molecular structure can lead to improved potency and selectivity.
Quantitative Data: Biological Activity of 3-Fluoropyridinyl-Containing IRAK4 Inhibitors
The following table summarizes the in vitro activity of representative 5-aryl-2,4-diaminopyrimidine compounds, highlighting the contribution of the 3-fluoropyridinyl moiety to IRAK4 inhibition.
| Compound ID | 5-Position Substituent | IRAK4 IC50 (nM) | IL-23 IC50 (nM) | TAK1 IC50 (nM) |
| 17 | 3-(3-Fluoropyridinyl) | 130 | >10000 | >10000 |
| 18 | 4-(3-Fluoropyridinyl) | 30 | 4400 | 5300 |
Data adapted from a study on 5-aryl-2,4-diaminopyrimidine IRAK4 inhibitors.[8] IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Signaling Pathway
The IRAK4 signaling pathway plays a central role in the innate immune response. Upon activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs) by their respective ligands (e.g., pathogen-associated molecular patterns or cytokines), the adaptor protein MyD88 is recruited. MyD88 then recruits and activates IRAK4, initiating a downstream signaling cascade that involves the phosphorylation of IRAK1. This leads to the activation of TRAF6, which in turn activates the NF-κB and MAPK signaling pathways, resulting in the production of pro-inflammatory cytokines.[2] Inhibition of IRAK4 blocks this entire cascade, making it an attractive therapeutic target.
Experimental Protocols
The following section provides a representative experimental protocol for the synthesis of a 5-(3-fluoropyridin-4-yl)-2,4-diaminopyrimidine derivative, a potential IRAK4 inhibitor, via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methods for similar transformations.[8][9][10]
General Experimental Workflow for Suzuki-Miyaura Coupling
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2,4-diaminopyrimidine with this compound
Materials:
-
5-Bromo-2,4-diaminopyrimidine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2,4-diaminopyrimidine (1.0 eq), this compound (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvents: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq). Then, add the degassed solvents, 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-(3-fluoropyridin-4-yl)-2,4-diaminopyrimidine.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: The yields for Suzuki-Miyaura coupling reactions of this type can vary depending on the specific substrates and reaction conditions but are generally in the range of 50-90%.
Conclusion
This compound is an indispensable reagent for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The protocols and data presented herein demonstrate its utility in the development of potent IRAK4 inhibitors. The ability to efficiently introduce the 3-fluoropyridinyl moiety via Suzuki-Miyaura coupling allows for the fine-tuning of a drug candidate's pharmacological profile, making this building block a valuable tool for drug discovery and development professionals.
References
- 1. sophion.com [sophion.com]
- 2. researchgate.net [researchgate.net]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curis.com [curis.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Fluoropyridine-4-boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoropyridine-4-boronic acid is a versatile and valuable building block in modern organic synthesis. The presence of a fluorine atom on the pyridine ring significantly influences the electronic properties of the molecule, making it an attractive component for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. The fluorine substituent can enhance biological activity, improve metabolic stability, and modulate the physicochemical properties of target molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions.
Key Applications
This compound is predominantly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a wide range of biologically active molecules and functional materials.
-
Pharmaceutical Intermediates: The 3-fluoropyridinyl moiety is a key pharmacophore in the development of various therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory conditions. The fluorine atom can enhance binding affinity to target proteins and improve drug-like properties.
-
Agrochemicals: Incorporation of the 3-fluoropyridine unit into pesticides, herbicides, and fungicides can lead to compounds with enhanced biological efficacy, target specificity, and favorable environmental profiles.
-
Materials Science: The unique electronic characteristics of the 3-fluoropyridine ring make it a valuable component in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds from aryl boronic acids and aryl halides. This compound is an excellent substrate for this reaction, readily coupling with a variety of aryl and heteroaryl halides.
General Reaction Scheme:
Py = Pyridine ring Ar' = Aryl or Heteroaryl group X = Halogen (Br, I, Cl)
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a 4-pyridine boronic acid derivative with various aryl halides. While this data is for a closely related analogue, it provides a strong indication of the expected reactivity and yields when using this compound under optimized conditions.
| Entry | Aryl Halide Partner | Product | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | 4-(Pyridin-4-yl)-N,N-dimethylaniline | 95 |
| 2 | 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)pyridine | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 4-(4-Nitrophenyl)pyridine | 85 |
| 4 | 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)pyridine | 88 |
| 5 | 4-Bromobenzonitrile | 4-(Pyridin-4-yl)benzonitrile | 82 |
Data is representative for the coupling of 4-pyridine boronic acid derivatives and serves as a guideline.
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
The 3-fluoropyridinyl moiety is a valuable component in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The fluorine atom can form key interactions within the ATP binding site of kinases, enhancing potency and selectivity.
Example: Synthesis of a Putative Aurora Kinase Inhibitor
Aurora kinases are key regulators of cell division and are attractive targets for cancer therapy. The general synthetic approach to a potential Aurora kinase inhibitor incorporating the 3-fluoropyridin-4-yl scaffold is outlined below.
Caption: Synthetic strategy for a putative kinase inhibitor.
Aurora Kinase Signaling Pathway
Inhibition of the Aurora kinase signaling pathway can lead to mitotic arrest and apoptosis in cancer cells, making it a key target for drug development.
Caption: Inhibition of the Aurora kinase signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its utility in the construction of complex molecules, particularly through Suzuki-Miyaura cross-coupling, makes it an essential reagent for researchers in drug discovery, agrochemical development, and materials science. The protocols and data presented in these application notes provide a solid foundation for the successful application of this reagent in a variety of synthetic endeavors.
Application Notes and Protocols for Efficient Suzuki-Miyaura Coupling of 3-Fluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and catalytic systems for the efficient coupling of 3-Fluoropyridine-4-boronic acid with a variety of aryl and heteroaryl halides. The resulting 4-aryl-3-fluoropyridine scaffold is a key structural motif in numerous biologically active molecules and pharmaceutical candidates, where the fluorine substituent can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Challenges in the cross-coupling of heteroaryl boronic acids, such as this compound, include the potential for protodeboronation and catalyst inhibition by the nitrogen atom of the pyridine ring. The selection of an appropriate catalytic system—comprising a palladium precursor, a phosphine ligand, a base, and a suitable solvent—is therefore critical to achieving high yields and reaction efficiency. These notes offer robust starting points and optimized conditions for researchers engaged in the synthesis of complex molecules for drug discovery and materials science.
Catalytic Systems and Reaction Optimization
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the reaction components. Below is a summary of commonly employed and effective catalytic systems.
Key Components:
-
Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are common and effective choices.
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle and preventing catalyst deactivation. Ligands such as Sphos, XPhos, and RuPhos have demonstrated high efficacy in the coupling of challenging heteroaryl substrates.
-
Bases: The choice of base is critical to activate the boronic acid and facilitate the transmetalation step without promoting significant protodeboronation. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are frequently used.
-
Solvents: Anhydrous, degassed solvents are essential for reproducible results. Common solvent systems include 1,4-dioxane, toluene, or mixtures of an organic solvent with water.
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of pyridine boronic acids with various aryl halides, serving as a guide for reactions involving this compound.
Table 1: Catalytic Systems for the Coupling of Pyridine Boronic Acids with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | Sphos (3.0) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 73 |
| 2 | 4-n-Butylchlorobenzene | Pd₂(dba)₃ (1.5) | Sphos (3.0) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 76 |
| 3 | 2-Chloro-p-xylene | Pd₂(dba)₃ (1.5) | Sphos (3.0) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 70 |
| 4 | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | Sphos (3.0) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 78 |
| 5 | 3-Chloropyridine | Pd₂(dba)₃ (1.5) | Sphos (3.0) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 85 |
Data adapted from analogous reactions of 2-pyridylboronates, providing a strong model for the reactivity of this compound.[1]
Table 2: Microwave-Assisted Suzuki Coupling Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 120 | 15 | High |
| 2 | 4-Iodoanisole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DMF/H₂O (4:1) | 150 | 10 | High |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 140 | 20 | Moderate-High |
Microwave irradiation can significantly reduce reaction times and improve yields.[2]
Experimental Protocols
The following protocols provide a detailed starting point for performing Suzuki-Miyaura coupling reactions with this compound. Optimization for specific substrates may be necessary.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl/heteroaryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.
-
In a separate vial, prepare a stock solution of the Pd(dppf)Cl₂ catalyst in the same solvent and add the appropriate amount to the reaction flask via syringe.
-
Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling
This protocol is suitable for rapid reaction optimization and library synthesis.
Materials:
-
This compound (1.5 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Microwave synthesis vial with a stir bar
Procedure:
-
In a microwave synthesis vial, combine this compound, the aryl halide, palladium catalyst, and base.
-
Add the solvent system to achieve a concentration of 0.1-0.5 M.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[2]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a typical experimental workflow for the synthesis and purification of 4-aryl-3-fluoropyridines.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 3-Fluoropyridine-4-boronic acid Suzuki Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the Suzuki-Miyaura cross-coupling of 3-Fluoropyridine-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields in my Suzuki reaction with this compound?
Low yields with this substrate are often attributed to a combination of factors related to the inherent properties of fluorinated pyridine boronic acids.[1] The primary challenges include:
-
Protodeboronation: This is a major side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material.[1][2] Heteroaryl boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring, are particularly susceptible to this decomposition pathway.[1]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[1] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[1][3]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent and critical for success.[1][4] An inappropriate combination can result in poor catalytic turnover and low product formation.[1]
Q2: What is a good starting point for reaction conditions?
For researchers beginning with a new system, establishing a reliable baseline is crucial. Based on literature for similar heteroaryl boronic acids, the following conditions are a robust starting point.[1]
| Parameter | Recommended Condition | Molar eq. / mol% |
| Aryl Halide | Substrate | 1.0 equiv |
| Boronic Acid | This compound | 1.2 - 1.5 equiv |
| Catalyst | Pd₂(dba)₃ or a pre-catalyst like Pd(dppf)Cl₂ | 1-2 mol% (Pd₂(dba)₃) or 2-5 mol% (Pd(dppf)Cl₂) |
| Ligand | SPhos or XPhos | 2-4 mol% |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | Dioxane/Water or Toluene/Water | 4:1 to 10:1 ratio |
| Temperature | 80-100 °C | N/A |
Note: These conditions should be optimized for each specific substrate combination.
Q3: How can I specifically prevent protodeboronation of my boronic acid?
Protodeboronation is a significant yield-reducing side reaction.[2] Several strategies can be employed to mitigate it:
-
Choice of Base: Use milder inorganic bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[1][2] Strong bases such as sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu) can accelerate the rate of protodeboronation.[1][3]
-
Anhydrous Conditions: While a small amount of water can be beneficial for dissolving the base and aiding transmetalation, excessive water can promote protodeboronation.[1] Using anhydrous solvents is recommended.[2]
-
Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[2][5] These reagents can slowly release the active boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[6]
-
Optimize Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of boronic acid decomposition.[1][2] Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long heating times.[1]
Q4: My catalyst appears to be inactive or dies during the reaction. What can I do?
Catalyst deactivation is a common issue, particularly with pyridine-containing substrates.[1]
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are highly effective.[1] Their bulky nature can sterically hinder the coordination of the pyridine nitrogen to the palladium center, preventing catalyst inhibition.[1] These electron-rich ligands also promote the desired catalytic cycle.[1]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2][3] Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst oxidation and deactivation.[3] Purge all solvents and the reaction vessel thoroughly before adding the catalyst.[1]
-
Use a Pre-catalyst: Modern pre-catalysts, like the Buchwald G3 or G4 pre-catalysts, are often more stable and ensure efficient generation of the active Pd(0) species in situ.[5]
Q5: I am observing a significant amount of homo-coupling of my aryl halide. How can I minimize this?
Homo-coupling consumes your starting material and complicates purification.[1]
-
Thorough Degassing: The primary cause of homo-coupling is the presence of oxygen.[1][5] Ensure all solvents, including water, and the reaction vessel are rigorously degassed with an inert gas (e.g., argon or nitrogen) before the catalyst is added.[1]
-
Catalyst Choice: The choice of palladium source can influence the rate of homo-coupling.[1] Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in-situ generation of Pd(0) can help minimize this side reaction.[1] Bulky phosphine ligands can also help suppress homo-coupling.[5]
Troubleshooting Workflow
If you are facing low yields, follow this logical workflow to diagnose and solve the issue.
References
Technical Support Center: Optimization of Suzuki-Miyaura Coupling with 3-Fluoropyridine-4-boronic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-fluoropyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common causes?
A1: Low yields in Suzuki reactions involving this compound can stem from several factors. Due to the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, this substrate can be challenging. Key issues include:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic aqueous conditions and at elevated temperatures.[1]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species. This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can lead to poor catalytic turnover.[1]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can this be minimized?
A2: Homocoupling of boronic acids is often promoted by the presence of oxygen. To minimize this side reaction, it is crucial to ensure that the reaction is performed under strictly inert conditions. This can be achieved by thoroughly degassing all solvents and the reaction vessel with an inert gas like argon or nitrogen before adding the palladium catalyst.
Q3: Is the fluorine atom on the pyridine ring susceptible to substitution during the reaction?
A3: Yes, nucleophilic substitution of the fluorine atom (defluorination) can be a competing side reaction, especially with highly fluorinated pyridines. This is more likely to occur at high temperatures and in the presence of strong bases. Using milder reaction conditions can help to mitigate this issue.
Q4: Should I use this compound or a more stable derivative like a pinacol ester?
A4: While the boronic acid can be used directly, converting it to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, is a highly effective strategy to prevent protodeboronation. These derivatives are generally more stable to storage and the reaction conditions, releasing the active boronic acid species slowly during the reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Consistently low to no product formation.
| Potential Cause | Suggested Solution(s) |
| Inactive Catalyst | Ensure your palladium source and ligand are of good quality and have been stored correctly. Consider using a fresh batch of catalyst. Pre-activated palladium catalysts can also be beneficial. |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal Base | The choice of base is crucial. For fluorinated pyridine boronic acids, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases such as NaOH or KOH to minimize protodeboronation and potential defluorination.[1] |
| Incorrect Solvent System | A mixture of an aprotic organic solvent and water (e.g., dioxane/water, toluene/water) is commonly used. The ratio of the solvents can significantly impact the reaction and should be optimized. Anhydrous conditions can sometimes be beneficial to reduce protodeboronation.[1] |
Problem: Formation of significant side products.
| Side Product | Potential Cause | Suggested Solution(s) |
| Protodeboronated Product (3-Fluoropyridine) | The C-B bond of the boronic acid is cleaved. This is exacerbated by high temperatures and strong aqueous bases.[1] | Lower the reaction temperature. Use a milder base (K₃PO₄, Cs₂CO₃). Use anhydrous solvents or minimize the amount of water. Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt. |
| Homocoupled Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure rigorous degassing of solvents and the reaction vessel. Maintain a strict inert atmosphere. |
| Defluorinated Product | Nucleophilic attack on the C-F bond, often at high temperatures. | Lower the reaction temperature. Use a weaker base. |
Below is a troubleshooting workflow to address low yield in your coupling reaction.
Caption: Troubleshooting workflow for low yield in this compound coupling.
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of fluorinated pyridine boronic acids and related compounds. These should serve as a starting point for the optimization of your specific reaction.
Table 1: General Screening of Reaction Conditions for a Model Coupling
(Based on the coupling of 2-fluoropyridine-3-boronic acid with 4-bromoanisole)[2]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 20 | Good |
| 2 | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | High |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 120 | Moderate |
Table 2: Effect of Different Bases on a Model Coupling
(Based on the coupling of pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid pinacol ester)[3]
| Entry | Base | Yield (%) in Dioxane/Water (4:1) |
| 1 | Na₃PO₄ | 75 |
| 2 | K₃PO₄ | 11 |
| 3 | NaF | 37 |
| 4 | KF | 54 |
| 5 | CsF | 58 |
| 6 | Na₂CO₃ | 35 |
| 7 | K₂CO₃ | 25 |
| 8 | Cs₂CO₃ | 10 |
Experimental Protocols
Below are representative experimental protocols for a standard and a microwave-assisted Suzuki-Miyaura coupling reaction.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific substrates.
Caption: Standard Suzuki-Miyaura coupling workflow.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling [2]
Microwave irradiation can significantly reduce reaction times and improve yields.
-
Reaction Setup:
-
In a 10 mL microwave vial equipped with a stir bar, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 equiv).
-
Add the desired solvent system (e.g., 4 mL dioxane and 1 mL water).[2]
-
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[2]
-
-
Workup and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
This technical support guide provides a starting point for the optimization of Suzuki-Miyaura coupling reactions with this compound. Due to the specific nature of each reaction, further optimization of the parameters outlined above may be necessary to achieve the desired outcome.
References
Preventing protodeboronation of 3-Fluoropyridine-4-boronic acid
Welcome to the Technical Support Center for 3-Fluoropyridine-4-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Protodeboronation is a common challenge with electron-deficient heteroaryl boronic acids, and this guide provides detailed strategies to mitigate this undesired side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is a significant issue in cross-coupling reactions like the Suzuki-Miyaura coupling because it consumes the boronic acid, leading to reduced yields of the desired product and the formation of 3-fluoropyridine as a byproduct. This compound is particularly susceptible due to the electron-withdrawing nature of the fluorine atom and the pyridine ring, which destabilizes the C-B bond.[2]
Q2: I am observing significant formation of 3-fluoropyridine in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: The formation of 3-fluoropyridine is a direct result of protodeboronation. The primary contributing factors in a Suzuki-Miyaura coupling are typically:
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[3][4]
-
Strong Base: The use of strong bases (e.g., NaOH, KOH) can promote the decomposition of the boronic acid.[3]
-
Presence of Protic Solvents: Water or alcohols in the reaction mixture can act as a proton source for protodeboronation.[3]
-
Prolonged Reaction Times: Extended exposure to reaction conditions increases the likelihood of protodeboronation.
-
Catalyst Inefficiency: If the rate of the desired cross-coupling is slow, the competing protodeboronation side reaction can become more prominent.[3]
Q3: How can I prevent or minimize protodeboronation?
A3: Several strategies can be employed to suppress protodeboronation:
-
Modify the Boronic Acid: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective approach.[1][3] These derivatives exhibit greater stability and can slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low.
-
Optimize Reaction Conditions:
-
Lower the Temperature: If your catalyst is sufficiently active, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.[3][4]
-
Use a Milder Base: Switching to milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) is often beneficial.[3][5]
-
Control Water Content: While some water can be advantageous in Suzuki couplings, using anhydrous solvents or carefully optimizing the amount of water can mitigate protodeboronation.[2][3]
-
-
Employ Advanced Catalytic Systems: Using highly active palladium catalysts and ligands can accelerate the desired cross-coupling, allowing it to outcompete the protodeboronation reaction.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of coupled product and significant 3-fluoropyridine byproduct. | Protodeboronation of this compound. | 1. Lower the reaction temperature.[3][4] 2. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃).[3] 3. Use the corresponding pinacol or MIDA boronate ester instead of the boronic acid.[1][3] 4. Use a more active catalyst/ligand system to accelerate the cross-coupling.[3] |
| Reaction is sluggish at lower temperatures. | Insufficient catalyst activity at reduced temperatures. | 1. Screen different palladium catalysts and phosphine ligands to find a more active system. 2. Gradually increase the temperature while monitoring for the onset of protodeboronation. |
| Inconsistent results between batches. | Variable water content in solvents or reagents. | 1. Use freshly distilled anhydrous solvents. 2. Dry all solid reagents before use. 3. If water is required, add a precise and consistent amount for each reaction. |
| Formation of homocoupled byproduct from the coupling partner. | Inefficient catalytic cycle or presence of oxygen. | 1. Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon, Nitrogen).[2] 2. Optimize the palladium catalyst and ligand choice. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester
This protocol provides a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.2–1.5 equiv.), and a mild base such as K₃PO₄ (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (initially try a lower temperature, such as 60–80 °C) and monitor the reaction's progress using TLC or LC-MS.[3]
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent and wash with water or brine. The organic layer should then be dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Preparation of 3-Fluoropyridine-4-MIDA boronate
For particularly challenging substrates where even the pinacol ester undergoes significant protodeboronation, converting to the MIDA ester is recommended.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Isolation: After water removal is complete, cool the reaction mixture and isolate the precipitated MIDA boronate by filtration. Wash the solid with a non-polar solvent (e.g., hexanes) and dry under vacuum. The MIDA boronate is typically a stable, crystalline solid that can be stored for extended periods.[6]
Data Summary
The choice of boron reagent can significantly impact the yield of the desired product, especially at elevated temperatures where protodeboronation is more pronounced.
| Boron Reagent | Reaction Temperature (°C) | Typical Yield Range (%) | Stability | Reference |
| Boronic Acid | 60 | 40-70 | Low | [3] |
| Boronic Acid | 100 | 10-40 | Low | [3] |
| Pinacol Ester | 60 | 60-85 | Moderate | [3] |
| Pinacol Ester | 100 | 70-90 | Moderate | [3] |
| MIDA Boronate | 100 | 80-95 | High | [6] |
Note: Yields are illustrative and highly dependent on the specific coupling partners and reaction conditions.
Visualizations
Caption: Competing pathways for this compound.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
Technical Support Center: Purification of Products from 3-Fluoropyridine-4-boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 3-fluoropyridine-4-boronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Issue 1: Low Recovery of Product After Column Chromatography
Question: I am experiencing low recovery of my 3-aryl-3-fluoropyridine product after silica gel column chromatography. What are the potential causes and solutions?
Answer:
Low recovery of basic compounds like 3-aryl-3-fluoropyridines from silica gel chromatography is a common problem. The primary cause is often the interaction of the basic pyridine nitrogen with the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant tailing of the product on the column.[1]
Possible Causes and Solutions:
-
Strong Analyte-Stationary Phase Interaction:
-
Solution 1: Basic Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine (TEA) (e.g., 0.1-1% v/v), to your eluent system. The TEA will compete with your product for binding to the acidic silanol sites, thus reducing tailing and improving recovery.[1]
-
Solution 2: Use of Deactivated Silica: Employ a less acidic, end-capped silica gel or an alternative stationary phase like alumina (basic or neutral).
-
-
Product Degradation on Silica:
-
Solution: If your product is sensitive to acid, the inherent acidity of silica gel can cause degradation. In such cases, switching to a more inert stationary phase like neutral alumina is recommended. You can test for on-column degradation by spotting your crude product on a TLC plate and letting it sit for an extended period before eluting to see if new spots appear.[1]
-
-
Improper Solvent System:
-
Solution: Ensure your chosen eluent system provides an appropriate retention factor (Rf) for your product (ideally between 0.2 and 0.4). A solvent system that is too weak may not elute the product effectively, while one that is too strong will result in poor separation from impurities.
-
Issue 2: Presence of Palladium Impurities in the Final Product
Question: My purified product is contaminated with residual palladium catalyst. How can I effectively remove it?
Answer:
Palladium catalysts can exist in both heterogeneous (insoluble) and homogeneous (soluble) forms in a reaction mixture. The appropriate removal strategy depends on the nature of the palladium species.
Possible Causes and Solutions:
-
Heterogeneous Palladium (e.g., Pd black):
-
Homogeneous (Soluble) Palladium:
-
Solution 1: Palladium Scavengers: Use solid-supported scavengers with functional groups that chelate palladium (e.g., thiol-based or amine-based scavengers).[3] The choice of scavenger may depend on the oxidation state of the palladium.[2] After stirring the scavenger with the reaction mixture, it can be removed by simple filtration.[2]
-
Solution 2: Activated Carbon: Treatment with activated carbon can also effectively adsorb soluble palladium species. However, be aware that it may also adsorb some of your product, so optimization of the amount of carbon and contact time is necessary.
-
Solution 3: Precipitation: In some cases, adding an anti-solvent can cause the palladium species to precipitate, allowing for removal by filtration.
-
Issue 3: Protodeboronation Byproduct Complicates Purification
Question: I am observing a significant amount of 3-fluoropyridine in my crude product, which is difficult to separate from my desired coupled product. How can I address this?
Answer:
The presence of 3-fluoropyridine is a result of protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[4] This is particularly prevalent with electron-deficient heteroaromatic boronic acids like this compound.[5]
Mitigation Strategies During the Reaction (to simplify subsequent purification):
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[5] Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[5] If possible, run the reaction at a lower temperature.[5]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[5] These are generally more resistant to protodeboronation.[5]
Purification Strategy:
-
Careful Column Chromatography: If the protodeboronated byproduct is already formed, careful optimization of your column chromatography conditions is necessary. A shallow solvent gradient and a longer column may be required to achieve separation.
-
Crystallization: If your desired product is a solid, recrystallization can be a highly effective method to separate it from the more volatile 3-fluoropyridine impurity.
Frequently Asked Questions (FAQs)
Q1: What is a general purification workflow for a Suzuki-Miyaura reaction product of this compound?
A1: A typical workflow involves:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then brine to remove inorganic salts and water-soluble impurities.[6]
-
Removal of Heterogeneous Catalyst: If a solid catalyst was used or if palladium black has formed, filter the organic solution through a pad of Celite.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[6]
-
Chromatographic Purification: Purify the crude residue by flash column chromatography on silica gel. It is often beneficial to use an eluent system containing a small amount of triethylamine (e.g., 0.5%) to prevent peak tailing.[1][6]
-
Final Product Isolation: Combine the pure fractions and remove the solvent to yield the final product. If the product is a solid, recrystallization from a suitable solvent system can be performed for further purification.
Q2: How do I choose the right solvent system for column chromatography of my fluorinated pyridine product?
A2: The choice of solvent system depends on the polarity of your product. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. To determine the optimal ratio, run thin-layer chromatography (TLC) with different solvent mixtures. The ideal system will give your product an Rf value of approximately 0.2-0.4.
Q3: Can I use reverse-phase HPLC for the purification of my 3-aryl-3-fluoropyridine product?
A3: Yes, reverse-phase HPLC can be an excellent method for purifying fluorinated pyridine compounds, especially for achieving high purity on a smaller scale. Common mobile phases are mixtures of acetonitrile or methanol and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. For basic compounds, using a mobile phase with a pH at least 2 units away from the compound's pKa can help to obtain sharp peaks.[7]
Q4: My Buchwald-Hartwig amination reaction with this compound is messy. What are some common purification challenges?
A4: Besides the challenges already discussed (palladium removal, handling basic compounds), Buchwald-Hartwig reactions can sometimes have byproducts from ligand degradation or side reactions with the base. If a strong base like sodium tert-butoxide is used, it can sometimes react with certain functional groups on your substrates. A thorough aqueous workup is crucial to remove the base and its byproducts. Careful column chromatography is typically required to separate the desired product from unreacted starting materials and other organic impurities.
Data Presentation
The following tables provide a summary of typical purification outcomes. The exact values can vary significantly depending on the specific substrates and reaction conditions.
Table 1: Comparison of Purification Methods for a Model Suzuki-Miyaura Reaction
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Column Chromatography (Silica Gel) | 60-85 | >95 | Yield can be lower due to product adsorption. |
| Column Chromatography (with 0.5% TEA) | 75-90 | >95 | Triethylamine reduces tailing and improves recovery. |
| Recrystallization | 50-80 | >99 | Highly effective for solid products, but yield depends on solubility. |
| Preparative HPLC | 40-70 | >99 | Excellent for high purity, but often with lower recovery and throughput. |
Table 2: Efficiency of Palladium Removal Techniques
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Advantages | Disadvantages |
| Celite Filtration | >1000 (heterogeneous) | <100 | Simple, fast, inexpensive. | Only for insoluble palladium. |
| Thiol-based Scavenger | 200 (soluble) | <10 | High efficiency for soluble Pd(II). | Cost of scavenger, potential for product binding. |
| Activated Carbon | 200 (soluble) | <20 | Inexpensive, effective for various Pd species. | Can adsorb the product, leading to lower yield. |
Experimental Protocols
Protocol 1: General Purification of a 3-Aryl-3-fluoropyridine from a Suzuki-Miyaura Reaction
-
Aqueous Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc) and water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
-
Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with your starting eluent (e.g., 95:5 Hexanes:EtOAc with 0.5% TEA).
-
Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed material onto the top of the column.
-
Elute the column with a gradient of EtOAc in hexanes (e.g., from 5% to 30% EtOAc), always maintaining the 0.5% TEA concentration.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Removal of Residual Palladium using a Solid-Supported Scavenger
-
Scavenger Selection: Choose a scavenger appropriate for your system (e.g., a thiol-functionalized silica for soluble Pd(II)).
-
Treatment:
-
Dissolve the crude product containing palladium in a suitable solvent.
-
Add the solid-supported scavenger (the amount will depend on the manufacturer's recommendations, typically in weight percent or equivalents relative to the catalyst).
-
Stir the mixture at room temperature for a few hours to overnight. The optimal time should be determined experimentally.
-
-
Removal and Product Recovery:
-
Filter off the scavenger through a Büchner funnel or a syringe filter.[2]
-
Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.[2]
-
Combine the filtrates and concentrate under reduced pressure to obtain the palladium-free crude product, which can then be further purified by chromatography or recrystallization.
-
Mandatory Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting low recovery in column chromatography of pyridine derivatives.
Caption: Decision tree for selecting a palladium removal method.
References
Improving the stability of 3-Fluoropyridine-4-boronic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-Fluoropyridine-4-boronic acid in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including:
-
pH: Both acidic and basic conditions can promote degradation, particularly protodeboronation.[1] Maintaining a neutral pH is often recommended where possible.[1]
-
Moisture: The presence of water can lead to the formation of cyclic trimeric anhydrides, known as boroxines, through dehydration.[1]
-
Oxygen: Like many boronic acids, it is susceptible to oxidation, which can cleave the carbon-boron bond.[1] This is a significant issue for many boronic acids at physiological pH.[1]
-
Temperature: Elevated temperatures can accelerate various degradation pathways.[1]
-
Light: Photodecomposition can be a concern for some organic molecules, so protection from light is advisable.[1]
Q2: What are the common degradation pathways for this compound?
A2: The two main degradation pathways for arylboronic acids, including this compound, are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[2] This process can be accelerated under aqueous basic conditions.[2] For heteroaromatic boronic acids, the stability towards protodeboronation can be significantly influenced by the position of the heteroatom and other substituents.[2]
-
Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage, leading to the formation of the corresponding phenol (3-fluoro-4-hydroxypyridine in this case) or other oxidized byproducts.[1][3]
Q3: How should I store solutions of this compound to maximize stability?
A3: For optimal stability, solutions of this compound should be stored with the following considerations:
-
Temperature: Store solutions at refrigerated temperatures (0-8°C).[1]
-
Atmosphere: To prevent oxidation, store solutions under an inert atmosphere, such as nitrogen or argon.[1][4] It is also recommended to degas solvents prior to use.[1]
-
Solvent: Use anhydrous solvents whenever possible to minimize dehydration and boroxine formation.[1]
-
Light Protection: Store solutions in amber or opaque vials to protect them from light.[1]
-
pH: If using aqueous solutions, maintaining a neutral pH with a buffer system may enhance stability.[1]
Q4: Can I use protecting groups to improve the stability of this compound in solution?
A4: Yes, converting the boronic acid to a boronate ester is a common strategy to improve stability.[5][6] Some commonly used protecting groups include:
-
Pinacol esters: These are widely used and offer increased stability to hydrolysis and oxidation, often stable enough for column purification.[6]
-
MIDA esters: N-methyliminodiacetic acid (MIDA) boronates are notably stable to a wide range of reaction conditions, including hydrolytic, oxidative, and reductive environments.[6]
-
Trifluoroborate salts: These salts (e.g., potassium trifluoroborates) are generally more stable than the corresponding boronic acids and can be used in cross-coupling reactions.[7]
Troubleshooting Guides
Issue 1: Low yields in Suzuki-Miyaura coupling reactions.
-
Possible Cause: Degradation of this compound before or during the reaction.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare solutions of the boronic acid immediately before use.
-
Inert Atmosphere: Ensure the reaction is set up and runs under a thoroughly inert atmosphere (nitrogen or argon) to prevent oxidative degradation.[1] Degas all solvents.[1]
-
Use a Boronate Ester: Consider converting the boronic acid to a more stable form, such as a pinacol or MIDA boronate ester, for the reaction.[5][6]
-
Optimize Base and Solvent: The choice of base and solvent can impact stability. Anhydrous conditions with a suitable base may be necessary. Some boronic acids show increased decomposition in the presence of strong aqueous bases.[2]
-
Issue 2: Inconsistent results or appearance of unknown byproducts in my reaction.
-
Possible Cause: Formation of boroxines or other degradation products.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried to minimize the formation of trimeric boroxine anhydrides.[1]
-
Monitor Reagent Quality: The purity of the solid this compound can affect the reaction. Consider analyzing the starting material for the presence of boroxines (can sometimes be detected by NMR or mass spectrometry).
-
Analytical Monitoring: Use techniques like HPLC or UPLC-MS to monitor the stability of the boronic acid in your specific reaction conditions over time.[8][9] This can help identify the formation of degradation products.
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Solution
| Factor | Effect on Stability | Recommended Practices |
| Moisture | Can lead to the formation of cyclic trimeric anhydrides (boroxines) through dehydration.[1] | Store in a desiccator or under a dry, inert atmosphere. Use anhydrous solvents.[1] |
| Oxygen | Prone to oxidation, which can cleave the carbon-boron bond (protodeboronation).[1] | Store under an inert atmosphere (e.g., nitrogen, argon). Degas solvents before use.[1] |
| Heat | Accelerates degradation pathways, including dehydration and oxidation.[1] | Store at refrigerated temperatures (0-8°C). Avoid prolonged exposure to high temperatures.[1] |
| Light | Potential for photodecomposition.[1] | Store in an opaque or amber vial.[1] |
| pH | Both acidic and basic conditions can promote protodeboronation.[1] | Maintain a neutral pH when possible. Use buffered solutions for aqueous applications.[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a general method to assess the stability of this compound in a given solvent system over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest (e.g., acetonitrile, DMF, or a buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Divide the stock solution into several vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 40°C, protected from light, exposed to air vs. inert atmosphere).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from one of the vials.
-
-
HPLC Analysis:
-
Inject the aliquot onto a suitable reversed-phase HPLC column (e.g., C18).[9]
-
Use a mobile phase gradient, for example, starting with a high percentage of aqueous buffer (e.g., 10 mM ammonium acetate) and increasing the organic component (e.g., acetonitrile).[9]
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
A stability-indicating HPLC method is crucial to ensure that all degradation products are separated from the parent compound.[8]
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the initial (time 0) peak area.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 3-Fluoropyridine-4-boronic Acid and Other Pyridineboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecules. Pyridineboronic acids are a vital class of reagents, particularly for their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone in the synthesis of pharmaceuticals and other functional organic materials.[1]
This guide provides an objective comparison of 3-Fluoropyridine-4-boronic acid with other common pyridineboronic acids, namely 2-pyridineboronic acid, 3-pyridineboronic acid, and 4-pyridineboronic acid. The comparison focuses on their performance in Suzuki-Miyaura coupling reactions, supported by available data and established chemical principles.
Physicochemical Properties and Stability
The physicochemical properties of pyridineboronic acids, such as their stability and solubility, are crucial for their handling, storage, and performance in chemical reactions. While specific quantitative data for a direct comparison under identical conditions is not always available, general trends can be summarized.
| Property | This compound | 2-Pyridineboronic acid | 3-Pyridineboronic acid | 4-Pyridineboronic acid |
| Molecular Formula | C₅H₅BFNO₂[2] | C₅H₆BNO₂ | C₅H₆BNO₂[3] | C₅H₆BNO₂ |
| Molecular Weight | 140.91 g/mol [2] | 122.92 g/mol | 122.92 g/mol [3] | 122.92 g/mol |
| Appearance | Solid[4] | Solid | Solid[3] | White to off-white solid[5] |
| Melting Point | Not specified | Not specified | >300 °C[3] | >300 °C[6] |
| Storage Conditions | Recommended 0-8°C, tightly sealed under inert atmosphere[7] | Recommended -20°C, handle and store under inert gas, air and moisture sensitive[5] | Recommended -20°C, handle and store under inert gas, air and moisture sensitive[3] | Recommended -20°C, handle and store under inert gas, air and moisture sensitive[5] |
| General Stability | Susceptible to degradation pathways common to boronic acids.[7] | Prone to protodeboronation, known as the "2-pyridyl problem".[8][9] | Generally more stable than the 2-isomer.[9] | Generally more stable than the 2-isomer.[9] |
| General Solubility | Soluble in polar protic solvents (e.g., water, methanol) and moderately soluble in polar aprotic solvents (e.g., DMSO, DMF).[7] | Generally soluble in polar solvents. | Generally soluble in polar solvents. | Soluble in aqueous acid and water (slightly).[6] |
Performance in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The reactivity of pyridineboronic acids in this reaction is significantly influenced by both the position of the boronic acid group on the pyridine ring and the presence of other substituents, such as fluorine.
The Impact of Boronic Acid Position
The position of the boronic acid moiety on the pyridine ring has a profound effect on the outcome of Suzuki-Miyaura coupling reactions.
-
2-Pyridineboronic Acid: This isomer is often problematic in Suzuki-Miyaura couplings, a phenomenon frequently referred to as the "2-pyridyl problem".[8][9] The proximity of the nitrogen atom to the boronic acid group can lead to coordination with the palladium catalyst, causing inhibition or deactivation.[8] Furthermore, 2-pyridineboronic acid is more susceptible to protodeboronation, a major decomposition pathway that reduces the yield of the desired product.[8] To overcome these challenges, more stable derivatives like pinacol esters or the use of highly active catalyst systems are often necessary.[8]
-
3-Pyridineboronic Acid and 4-Pyridineboronic Acid: These isomers are generally more stable and less prone to the side reactions observed with the 2-isomer.[9] They typically provide good to excellent yields in Suzuki-Miyaura couplings with a variety of aryl halides.[9] The electronic environment of the 3- and 4-positions is more favorable for the crucial transmetalation step in the catalytic cycle.
The Effect of Fluorine Substitution
The introduction of a fluorine atom, as in this compound, introduces additional electronic effects that influence reactivity.
Fluorine is a highly electronegative element, and its presence on the pyridine ring has an electron-withdrawing effect. This decreases the electron density of the ring and increases the Lewis acidity of the boronic acid moiety. While increased Lewis acidity can sometimes be beneficial, in the context of the Suzuki-Miyaura coupling of pyridineboronic acids, a highly electron-deficient ring can be detrimental.
The rate-limiting step in the Suzuki-Miyaura catalytic cycle is often the transmetalation of the organic group from boron to the palladium catalyst. It has been observed that pyridineboronic acids with electron-donating or only slightly electron-withdrawing groups tend to provide better yields compared to their more electron-poor counterparts. This suggests that non-fluorinated pyridineboronic acids are generally more reactive in this specific transformation.
Therefore, it is anticipated that this compound, due to the electron-withdrawing nature of the fluorine atom, may exhibit lower reactivity and potentially result in lower yields compared to its non-fluorinated counterpart, 4-pyridineboronic acid, under similar reaction conditions. However, the presence of fluorine can be highly desirable in the final product for modulating its biological and physicochemical properties, making this compound an invaluable building block in drug discovery despite its potentially more challenging reactivity profile.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridineboronic acid is provided below. It is important to note that optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) will vary depending on the specific substrates being coupled.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the pyridineboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., dioxane, toluene, DMF, with or without water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) and stir for the specified time (from 1 to 24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing the Process
To better understand the underlying mechanism and experimental workflow, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Pyridinylboronic acid = 95.0 1692-25-7 [sigmaaldrich.com]
- 4. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]
- 5. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for 3-Fluoropyridine-4-boronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the 3-fluoropyridin-4-yl moiety is a valuable structural motif. While 3-Fluoropyridine-4-boronic acid is a common reagent for introducing this group via Suzuki-Miyaura cross-coupling, its stability and reactivity can present challenges. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the selection of the optimal reagent for your specific synthetic needs.
Executive Summary
The primary challenges associated with pyridine boronic acids, including this compound, are their propensity for protodeboronation and potential for difficult purification. To overcome these limitations, several alternatives have been developed, primarily focusing on increasing the stability of the organoboron reagent. This guide will compare the performance of this compound with its corresponding boronic esters (Pinacol and MIDA), potassium trifluoroborate salt, and analogous organozinc and organosilicon reagents in palladium-catalyzed cross-coupling reactions.
Performance Comparison of Nucleophilic Partners
The choice of the nucleophilic partner for the introduction of the 3-fluoropyridin-4-yl group can significantly impact reaction yields and substrate scope. The following tables summarize the performance of various alternatives in Suzuki-Miyaura and other cross-coupling reactions.
Table 1: Comparison of Boron-Based Reagents in a Model Suzuki-Miyaura Coupling
| Nucleophilic Reagent | Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 0.25 | High | [1] |
| Pyridin-4-ylboronic acid pinacol ester | 4-Iodoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 80 | 12 | 95 | [2] |
| 2-Pyridyl MIDA boronate | p-Bromoanisole | Pd catalyst | Base | Water | RT | - | 90 | [3] |
| Potassium 2-pyridyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 12 | 85 | [4] |
Note: Direct comparative data for this compound derivatives under identical conditions is limited. The data presented for the pinacol ester, MIDA boronate, and trifluoroborate are for closely related pyridine systems and serve as a strong indicator of expected performance.
Table 2: Performance of Organozinc and Organosilicon Reagents in Cross-Coupling
| Reagent Class | Specific Reagent Example | Electrophile | Catalyst System | Conditions | Yield (%) | Reference(s) |
| Organozinc | 2-Pyridylzinc bromide | 3-Iodothiophene | Pd(PPh₃)₄ | THF, rt, 24h | 76-89 | [5] |
| Organosilicon | Aryl(dimethyl)silanol | Aryl Iodides/Bromides | Pd(dba)₂ / Ligand | Various | Good to Excellent | [6] |
In-Depth Look at the Alternatives
Boronic Esters: Pinacol and MIDA Esters
Boronic esters, such as those derived from pinacol or N-methyliminodiacetic acid (MIDA), are popular alternatives due to their enhanced stability compared to free boronic acids.[3][7] This increased stability often translates to higher and more reproducible yields, particularly with challenging substrates.
-
Pinacol Esters: These are readily prepared from the corresponding boronic acid and are generally stable to chromatography, allowing for easier purification.
-
MIDA Esters: MIDA boronates are highly stable, crystalline solids that slowly release the corresponding boronic acid under the reaction conditions.[8] This slow release is particularly advantageous for notoriously unstable heteroaryl boronic acids, minimizing decomposition and maximizing the amount of active reagent available for the catalytic cycle.[3]
Potassium Organotrifluoroborates
Potassium organotrifluoroborates are another class of highly stable and easy-to-handle crystalline solids.[4][5] They are resistant to protodeboronation and are compatible with a wide range of reaction conditions.[4] Their conversion from boronic acids is straightforward, typically involving treatment with KHF₂.[4] In many cases, they have been shown to provide superior yields compared to their boronic acid counterparts, especially for heteroaromatic systems.[4]
Organozinc Reagents
Organozinc reagents are valuable alternatives, particularly for their tolerance of a wide range of functional groups.[5] The preparation of pyridylzinc halides can be achieved from the corresponding halopyridines. These reagents participate in Negishi cross-coupling reactions, providing a complementary approach to the Suzuki-Miyaura reaction.
Organosilicon Reagents
Organosilicon reagents, such as organosilanols and aryltrifluorosilanes, are used in Hiyama cross-coupling reactions.[6][9] This methodology offers an alternative pathway for carbon-carbon bond formation and can be advantageous in specific synthetic contexts. Activation of the organosilicon reagent is typically required, often with a fluoride source or a base.[6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Pyridine Boronic Acids
This protocol can be adapted for this compound and its pinacol ester.
Materials:
-
(Hetero)aryl halide (1.0 equiv)
-
Pyridine boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water as a co-solvent)
Procedure:
-
To an oven-dried Schlenk flask, add the (hetero)aryl halide, the pyridine boronic acid/ester, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Synthesis and Coupling of Potassium Heteroaryltrifluoroborates
Synthesis of Potassium 3-Fluoropyridin-4-yl-trifluoroborate (adapted from a general procedure):
-
Dissolve this compound (1.0 equiv) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Remove the methanol under reduced pressure.
-
Triturate the residue with a suitable solvent (e.g., acetone or diethyl ether), filter the solid, and dry under high vacuum to afford the potassium trifluoroborate salt.[4]
General Suzuki-Miyaura Coupling Protocol with Potassium Heteroaryltrifluoroborates:
-
In a Schlenk tube, combine the aryl halide (1.0 equiv), potassium heteroaryltrifluoroborate (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like RuPhos or PPh₃, 1-3 mol%), and a base (e.g., Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed solvent system (e.g., THF/water or toluene/water).
-
Heat the reaction mixture (typically 80-100 °C) until the starting material is consumed.
-
Follow a standard aqueous workup and chromatographic purification.[4][10]
Visualizing the Alternatives and the Reaction Pathway
To better understand the relationships between the different boron-based reagents and the general workflow of a Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: Relationship between this compound and its more stable derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Coupling Reactions, Silicon-Based - Gelest [technical.gelest.com]
- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
A Comparative Analysis of 3-Fluoropyridine-4-boronic Acid and Its Esters in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boron Reagent for C-C Bond Formation
In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that significantly influences reaction efficiency, yield, and stability. This guide provides an in-depth comparison of the reactivity of 3-Fluoropyridine-4-boronic acid and its corresponding esters, offering experimental insights to inform rational reagent selection.
The Reactivity-Stability Trade-Off: Boronic Acid vs. Boronic Ester
The fundamental difference between a boronic acid and its ester counterpart, most commonly the pinacol ester, lies in a trade-off between reactivity and stability. Generally, boronic acids are more reactive nucleophiles in the Suzuki-Miyaura catalytic cycle.[1][2] This heightened reactivity is often attributed to the ease of formation of the reactive boronate species upon activation with a base. However, this comes at the cost of lower stability, as boronic acids are susceptible to protodeboronation, oxidation, and trimerization to form boroxines, which can complicate stoichiometry and reduce yields over time.
Conversely, boronic esters, such as the pinacol ester of this compound, offer enhanced stability. They are typically crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability is advantageous in multi-step syntheses and for library generation. The trade-off for this stability is often a perceived decrease in reactivity. While many boronic esters are believed to hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction, the rate of this hydrolysis or the potential for direct transmetalation from the ester can influence the overall reaction kinetics. However, some studies have shown that certain boronic esters can exhibit comparable or even superior reactivity to their corresponding acids under specific conditions.
The presence of a fluorine atom at the 3-position of the pyridine ring introduces an electron-withdrawing effect, which can decrease the nucleophilicity of the boronic acid and potentially slow down the transmetalation step, a frequently rate-limiting step in the Suzuki-Miyaura coupling of heteroarylboronic acids.[3] This makes the choice of the boron reagent and the optimization of reaction conditions particularly crucial for achieving high yields with this substrate.
Quantitative Performance Comparison
While direct head-to-head comparative data for this compound and its esters under identical conditions is not extensively available in the literature, the following table provides representative data based on the expected reactivity trends for the Suzuki-Miyaura coupling with a generic aryl bromide (4-bromoanisole). This data is intended to be illustrative of the performance differences that can be anticipated.
| Reagent | Product | Reaction Time (h) | Yield (%) | Notes |
| This compound | 3-Fluoro-4-(4-methoxyphenyl)pyridine | 4 | 85 | Higher reactivity, shorter reaction time. Stability can be a concern. |
| This compound pinacol ester | 3-Fluoro-4-(4-methoxyphenyl)pyridine | 12 | 78 | More stable, easier to handle. May require longer reaction times or higher temperatures. |
This data is representative and intended to illustrate general performance trends. Actual results may vary depending on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
A detailed methodology is crucial for reproducible and comparable results. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of this compound and its esters.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound or this compound pinacol ester (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture) (5 mL)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitoring by TLC or LC-MS is recommended).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Considerations and Workflow
The choice between the boronic acid and its ester can influence the initial steps of the catalytic cycle. The following diagrams illustrate the general relationship and the experimental workflow for their comparison.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Biarylpyridines Synthesized from 3-Fluoropyridine-4-boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel biarylpyridine compounds derived from 3-Fluoropyridine-4-boronic acid offers a promising avenue for the development of new therapeutic agents, particularly kinase inhibitors. The introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of these molecules. Rigorous structural validation is paramount to ensure the identity, purity, and desired conformation of these synthesized compounds. This guide provides a comparative overview of essential analytical techniques for structural validation, supported by experimental protocols and data for a representative fluorinated compound and its non-fluorinated analog.
Comparison of Structural Validation Techniques
The definitive confirmation of a synthesized compound's structure is achieved through a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| ¹H, ¹³C, and ¹⁹F NMR Spectroscopy | Provides detailed information about the chemical environment of hydrogen, carbon, and fluorine atoms, respectively. It is crucial for determining the connectivity of atoms and the overall molecular framework. | - Provides precise structural information and assesses purity.- Non-destructive.- ¹⁹F NMR is highly sensitive to the local electronic environment. | - Complex spectra for large molecules may require advanced 2D NMR techniques for full interpretation.- Sample solubility can be a limiting factor. |
| Mass Spectrometry (MS) | Determines the precise molecular weight and provides fragmentation patterns that offer clues about the compound's structure. | - High sensitivity and accuracy.- Confirms elemental composition.- Can be coupled with chromatography (e.g., LC-MS) for mixture analysis. | - Isomer differentiation can be challenging.- Interpretation of fragmentation patterns can be complex. |
| X-Ray Crystallography | Provides an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, including bond lengths, bond angles, and stereochemistry. | - The "gold standard" for absolute structure determination.- Provides detailed insight into intermolecular interactions in the solid state. | - Requires a high-quality single crystal of sufficient size.- The solid-state conformation may not be representative of the solution-state conformation. |
Experimental Data: A Comparative Analysis
To illustrate the impact of fluorination on the spectral properties, we present a comparison between a synthesized fluorinated biarylpyridine, 2-Fluoro-3-(4-methoxyphenyl)pyridine , and its non-fluorinated analog, 3-(4-Methoxyphenyl)pyridine . While the primary focus of this guide is on compounds from this compound, the following data for a closely related 2-fluoro analog provides a valuable comparative insight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the fluorine atom in 2-Fluoro-3-(4-methoxyphenyl)pyridine induces significant changes in the ¹H, ¹³C, and, most notably, the ¹⁹F NMR spectra compared to its non-fluorinated counterpart.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Fluoro-3-(4-methoxyphenyl)pyridine | 8.15 (ddd, J = 4.8, 2.0, 0.8 Hz, 1H), 7.85 (ddd, J = 9.6, 7.4, 2.0 Hz, 1H), 7.45 – 7.39 (m, 2H), 7.23 (ddd, J = 7.4, 4.8, 0.8 Hz, 1H), 7.01 – 6.95 (m, 2H), 3.86 (s, 3H) |
| 3-(4-Methoxyphenyl)pyridine [1] | 8.83 (d, J = 2.4 Hz, 1H), 8.55 (dd, J = 4.8, 1.6 Hz, 1H), 7.86 (dt, J = 7.9, 2.0 Hz, 1H), 7.55 – 7.50 (m, 2H), 7.37 (dd, J = 7.9, 4.8 Hz, 1H), 7.02 – 6.97 (m, 2H), 3.86 (s, 3H) |
Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Fluoro-3-(4-methoxyphenyl)pyridine | 162.7 (d, J = 240.2 Hz), 159.8, 147.5 (d, J = 14.1 Hz), 140.0 (d, J = 4.5 Hz), 130.4, 128.8 (d, J = 5.4 Hz), 123.0 (d, J = 4.2 Hz), 118.9 (d, J = 20.1 Hz), 114.2, 55.4 |
| 3-(4-Methoxyphenyl)pyridine [1] | 159.6, 148.3, 147.9, 134.3, 133.9, 130.8, 128.3, 123.5, 114.4, 55.3 |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum of 2-Fluoro-3-(4-methoxyphenyl)pyridine would show a characteristic signal for the fluorine atom, with its chemical shift and coupling to adjacent protons providing crucial structural information. For example, a typical chemical shift for a fluorine atom on a pyridine ring is in the range of -60 to -170 ppm relative to CFCl₃[2][3].
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the synthesized compound, confirming its elemental composition.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| 3-(3-Fluoro-4-methoxyphenyl)pyridine | C₁₂H₁₀FNO | 203.0746 | 204.0819 (Predicted)[4] |
| 3-(4-Methoxyphenyl)pyridine [1] | C₁₂H₁₁NO | 185.0841 | 186.0913 |
X-Ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure. For a hypothetical crystal of 3-Fluoro-4-phenylpyridine , the analysis would reveal the precise bond lengths and angles of the biaryl system and the planarity between the two aromatic rings. This data is invaluable for understanding structure-activity relationships.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining high-quality, reproducible data for structural validation.
Synthesis Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 2-arylpyridine using 2-Fluoropyridine-3-boronic acid as an example, which can be adapted for this compound.
Materials:
-
2-Fluoropyridine-3-boronic acid (83 mg, 0.6 mmol)
-
4-Bromoanisole (75 µL, 0.5 mmol)
-
Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%)
-
K₂CO₃ (138 mg, 1.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial with a stir bar
Procedure:
-
Combine 2-Fluoropyridine-3-boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃ in the microwave vial.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Characterization Protocols
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
For ¹³C NMR, reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
For ¹⁹F NMR, use an external standard such as CFCl₃ (0 ppm) for referencing.
-
Process the spectra to determine chemical shifts, coupling constants, and integration.
Mass Spectrometry (ESI-MS):
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing a small amount of formic acid to promote ionization.
-
Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Determine the accurate mass and compare it to the calculated theoretical mass.
X-Ray Crystallography:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Mount a suitable crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Process the diffraction data, solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.
-
Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.
Visualizing Workflows and Pathways
Experimental Workflow for Structural Validation
The following diagram illustrates the logical flow from synthesis to complete structural validation of a novel compound.
Caption: Logical workflow for the synthesis and structural validation of biarylpyridines.
Potential Signaling Pathway Inhibition
Many pyridine-containing compounds are developed as kinase inhibitors. A common target is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in inflammatory responses and cell proliferation.
Caption: Inhibition of the p38 MAPK signaling pathway by a hypothetical fluoropyridine-based inhibitor.
References
Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Fluoropyridine-4-boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon bonds involving fluorinated pyridine moieties is a critical transformation in the synthesis of numerous active pharmaceutical ingredients and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose; however, the choice of an optimal palladium catalyst is paramount for achieving high efficiency, yield, and selectivity, particularly with electronically challenging substrates like 3-fluoropyridine-4-boronic acid. This guide provides an objective comparison of commonly employed palladium catalysts for the coupling of this compound with aryl halides, supported by representative experimental data and detailed protocols.
Catalyst Performance Comparison
The selection of the palladium catalyst and associated ligand system significantly impacts the outcome of the Suzuki-Miyaura coupling with this compound. The electron-withdrawing nature of the fluorine atom and the coordinating ability of the pyridine nitrogen can present challenges such as catalyst inhibition and protodeboronation. Below is a summary of the performance of several classes of palladium catalysts in analogous heteroaryl coupling reactions. While direct comparative data for this compound is limited in publicly available literature, the following table provides expected performance based on reactions with structurally similar substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 60-85 | A classical, versatile catalyst, but may require higher catalyst loadings and longer reaction times for challenging substrates. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃, Na₃PO₄ | Dioxane/H₂O | 85-100 | 12-24 | 70-95 | A robust and widely used catalyst for a variety of Suzuki couplings, often providing good to excellent yields.[1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene | 110 | 2-8 | 75-90 | A bulky, electron-rich phosphine ligand system that is often effective for challenging and sterically hindered couplings.[1] |
| Pd(OAc)₂ / SPhos | SPhos | Cs₂CO₃ | THF/H₂O | 80 | 4-12 | 65-80 | Another bulky phosphine ligand system known to promote difficult cross-couplings under relatively mild conditions.[1] |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | An N-heterocyclic carbene (NHC) ligated pre-catalyst known for its high stability and activity, particularly with challenging substrates.[2] |
Note: The yields presented are estimates based on analogous reactions and may require optimization for specific substrates.[1]
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These should be considered as starting points and may require optimization depending on the specific coupling partner and desired scale.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl bromide (1.2 equiv)
-
Pd(dppf)Cl₂ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis using Pd(PPh₃)₄
For rapid reaction optimization and synthesis, microwave irradiation can significantly reduce reaction times. This protocol is adapted from a procedure for the coupling of the similar 2-fluoropyridine-3-boronic acid.[3]
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
10 mL microwave vial
Procedure:
-
In a 10 mL microwave vial containing a stir bar, combine this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.[3]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
References
Comparative study of boronic acids versus organotrifluoroborates in Suzuki coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. Central to this reaction is the choice of the organoboron reagent. While boronic acids have traditionally been the workhorses, potassium organotrifluoroborates have emerged as a compelling alternative, offering distinct advantages in stability and handling. This guide provides a detailed comparison of these two classes of reagents, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
Executive Summary: Key Differences at a Glance
Potassium organotrifluoroborates exhibit significantly enhanced stability compared to their boronic acid counterparts.[1][2] This heightened stability is a key differentiator, impacting storage, handling, and reaction consistency. Organotrifluoroborates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for prolonged storage without degradation.[1][2] In contrast, many boronic acids are susceptible to decomposition pathways such as dehydration to form boroxines (cyclic trimers) and protodeboronation, which can compromise their purity and reactivity over time.[1][3]
The superior stability of organotrifluoroborates is attributed to the tetracoordinate nature of the boron atom, which protects it from the degradation routes that affect the vacant p-orbital of the tricoordinate boronic acid.[1] This inherent stability simplifies experimental setup and can lead to more reproducible results.
Comparative Data: A Side-by-Side Look
The following table summarizes key performance indicators for boronic acids and organotrifluoroborates in Suzuki coupling reactions. The data, compiled from various studies, illustrates the practical implications of the differences in their chemical properties.
| Feature | Boronic Acids | Organotrifluoroborates | References |
| Stability (Air & Moisture) | Prone to dehydration (boroxine formation) and protodeboronation. | Exceptionally stable; can be stored indefinitely at room temperature. | [1][2] |
| Handling | Often require storage under inert atmosphere; stoichiometry can be complicated by the presence of boroxines. | Easy to handle crystalline solids; precise stoichiometry is more straightforward. | [2][4] |
| Reactivity | Generally highly reactive in Suzuki coupling. | Can exhibit superior performance, leading to higher yields and faster reaction times in some cases. | [2][5] |
| In-situ Release | The active species is directly available. | Undergo slow hydrolysis in situ to release the corresponding boronic acid, which can minimize side reactions like homocoupling. | [2][4][6] |
| Functional Group Tolerance | Generally good, but can be affected by the presence of acidic protons. | Broader tolerance due to their stability, allowing them to be carried through multi-step syntheses. | [2] |
| Purification | Can be challenging due to the formation of boroxines. | Generally easier to purify and handle. | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for Suzuki coupling reactions using both boronic acids and potassium organotrifluoroborates.
General Protocol for Suzuki-Miyaura Coupling with Boronic Acids
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
This protocol is adapted for the use of potassium organotrifluoroborates.[7]
Materials:
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
Potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol%)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
In a 25 mL Schlenk tube equipped with a magnetic stir bar, charge the aryl chloride, potassium secondary alkyltrifluoroborate, and potassium carbonate.[7]
-
Evacuate and backfill the tube with argon three times.[7]
-
Add toluene and deionized water to the mixture.[7]
-
Stir and sparge the mixture with argon for 15 minutes.[7]
-
In a separate vial, combine the palladium(II) acetate and RuPhos, then add this catalyst mixture to the reaction tube under a positive pressure of argon.[7]
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.[7]
-
Monitor the reaction progress by TLC or GC-MS.[7]
-
After completion, cool the reaction to room temperature, and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography.[7]
Visualizing the Suzuki Coupling Cycle
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling, highlighting the entry points for both boronic acids and organotrifluoroborates.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
Both boronic acids and organotrifluoroborates are valuable reagents in the Suzuki-Miyaura coupling. The choice between them often depends on the specific requirements of the synthesis. Boronic acids remain a cost-effective and highly reactive option for many applications. However, for reactions involving sensitive substrates, multi-step syntheses, or when ease of handling and storage are paramount, potassium organotrifluoroborates offer a superior alternative due to their enhanced stability.[1][2][8] Their ability to act as a "protected" form of boronic acids, slowly releasing the active species in situ, can lead to cleaner reactions and higher yields, making them an increasingly popular choice in modern organic synthesis.[1][4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Isomeric Purity Analysis of 3-Fluoropyridine-4-boronic Acid Derivatives
For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of quality control for pharmaceutical intermediates like 3-Fluoropyridine-4-boronic acid and its derivatives. The presence of regioisomers can significantly impact the efficacy, safety, and patentability of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical methodologies for the isomeric purity analysis of this compound, complete with supporting experimental protocols and data to facilitate informed decisions in a research and development setting.
Introduction to Isomeric Impurities
The synthesis of this compound can potentially lead to the formation of several positional isomers, with the most common being 2-Fluoropyridine-4-boronic acid and 3-Fluoropyridine-2-boronic acid. The differentiation and quantification of these closely related structures necessitate high-resolution analytical techniques. This guide will focus on the comparative performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. Below is a comparative summary of the most effective methods for analyzing the isomeric purity of this compound derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Quantitative analysis of isomeric purity, separation of isomers. | Definitive structural elucidation and identification of isomers. | Analysis of volatile impurities and derivatized boronic acids. |
| Sample Throughput | High | Moderate | High |
| Limit of Detection (LOD) | ~0.05% | ~0.1% | ~0.01% (after derivatization) |
| Limit of Quantification (LOQ) | ~0.15% | ~0.3% | ~0.03% (after derivatization) |
| Key Advantages | High resolution, excellent quantitative accuracy, well-established methods. | Provides unambiguous structural information, non-destructive. | High sensitivity and specificity for volatile compounds. |
| Key Limitations | Potential for on-column degradation of boronic acids, method development can be time-consuming. | Lower sensitivity compared to chromatographic methods, requires higher sample concentration. | Requires derivatization for non-volatile boronic acids, potential for thermal degradation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate results.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common method for the analysis of boronic acids and their isomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For enhanced separation of fluorinated isomers, a Pentafluorophenyl (PFP) column is recommended.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A typical gradient would be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive identification of isomers. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a comprehensive structural characterization.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key signals for this compound will appear in the aromatic region, and their splitting patterns and coupling constants will be distinct from its isomers.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. The chemical shift of the fluorine atom is highly sensitive to its position on the pyridine ring, providing a clear distinction between isomers.
-
¹¹B NMR: Acquire a one-dimensional boron spectrum. This will confirm the presence of the boronic acid group and can provide information about its chemical environment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of boronic acids by GC-MS is challenging due to their low volatility. Derivatization is therefore a necessary step.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or conversion to a pinacol ester.
-
Derivatization Protocol (Silylation):
-
Dissolve ~1 mg of the sample in 100 µL of dry pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Heat the mixture in a sealed vial at 60-70°C for 30 minutes.
-
-
GC-MS System: A standard GC-MS system with a capillary column.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 280°C
-
Oven Program: Start at 100°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min).
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Experimental Workflow for Isomeric Purity Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of isomeric purity for this compound derivatives.
Caption: Workflow for the Isomeric Purity Analysis of this compound.
Conclusion
The comprehensive isomeric purity analysis of this compound and its derivatives is best achieved through a multi-faceted analytical approach. HPLC, particularly with a PFP column, serves as the primary tool for routine quantitative analysis due to its high resolving power. NMR spectroscopy is indispensable for the unambiguous identification and structural confirmation of any detected isomers. For the analysis of trace volatile impurities, GC-MS following derivatization provides excellent sensitivity and specificity. By employing a combination of these techniques as outlined in the proposed workflow, researchers can ensure the quality and purity of these critical pharmaceutical intermediates.
A Comparative Guide to the Quantitative Analysis of Impurities in 3-Fluoropyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is of paramount importance in the pharmaceutical industry, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Fluoropyridine-4-boronic acid is a key building block in modern medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules. Ensuring the accurate quantification of impurities in this reagent is critical for process control, impurity profiling, and regulatory compliance.
This guide provides an objective comparison of the principal analytical methodologies for the quantitative analysis of impurities in this compound samples. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Common Impurities in this compound
Impurities in this compound can originate from the synthetic route, degradation, or improper storage. Common classes of impurities include:
-
Starting Materials and Reagents: Unreacted precursors from the synthesis, such as 3-fluoropyridine or halogenated pyridine derivatives.
-
Solvents: Residual solvents from the reaction and purification steps.
-
Isomers: Positional isomers of the fluoropyridine boronic acid.
-
Degradation Products:
-
Hydrolysis Products: Protodeboronation, leading to the formation of 3-fluoropyridine.
-
Oxidation Products: Formation of the corresponding hydroxypyridine derivative.
-
Boroxines (Anhydrides): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a common impurity in solid boronic acid samples.[1]
-
Comparison of Analytical Methods
The selection of an appropriate analytical technique for quantifying impurities in this compound depends on factors such as the desired sensitivity, the nature of the impurities, and the analytical objective (e.g., routine purity check vs. trace-level genotoxic impurity analysis).
| Feature | HPLC-UV | GC-MS | qNMR | LC-MS/MS |
| Principle | Chromatographic separation followed by UV detection. | Separation of volatile compounds followed by mass spectrometric detection. | Molar quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[1] | Chromatographic separation coupled with highly sensitive and selective mass detection. |
| Typical Application | Routine purity analysis and quantification of known, UV-active impurities. | Analysis of volatile and semi-volatile impurities, such as residual solvents and some degradation products. | Absolute purity determination and quantification of both chromophoric and non-chromophoric impurities without the need for specific impurity standards.[1] | Trace-level quantification of known and unknown impurities, including potentially genotoxic impurities. |
| Limit of Quantification (LOQ) | ~0.05% | ppm levels (derivatization may be required for non-volatile impurities)[2] | ~0.1% | pg/mL to ng/mL levels[3] |
| Advantages | - Widely available- Robust and reproducible- Cost-effective | - High sensitivity for volatile compounds- Excellent for identifying unknown volatile impurities | - Primary analytical method- Provides structural information about impurities- Can quantify non-chromophoric compounds | - Very high sensitivity and selectivity- Applicable to a wide range of impurities- Can identify unknown impurities through fragmentation analysis |
| Limitations | - Requires impurities to have a UV chromophore- Response factors can vary between analyte and impurities, affecting accuracy in area percent methods[1] | - Not suitable for non-volatile or thermally labile compounds without derivatization- Boronic acids themselves are generally not volatile | - Lower sensitivity compared to MS-based methods- Can be affected by peak overlap | - Higher cost and complexity- Matrix effects can influence ionization |
Quantitative Data Summary
The following table presents representative quantitative data for impurities in a hypothetical batch of this compound, as determined by different analytical techniques.
| Impurity | HPLC-UV (Area %) | GC-MS (ppm) | qNMR (mol %) | LC-MS/MS (ppm) |
| 3-Fluoropyridine | 0.15 | 150 | 0.14 | 145 |
| This compound anhydride (Boroxine) | 1.20* | Not applicable | 1.15 | 1.18 (as total boronic acid) |
| Residual Solvent (e.g., Toluene) | Not applicable | 50 | Not typically used | 52 |
| Unidentified Impurity 1 | 0.08 | Not detected | 0.07 | 75 |
| Unidentified Impurity 2 | Not detected | Not detected | Not detected | 5 |
| Assay | 98.57 | N/A | 98.64 | N/A |
*Note: The quantification of boroxine by HPLC-UV can be inaccurate if its response factor differs significantly from that of the monomeric boronic acid.[1]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity assessment of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition and filter through a 0.45 µm filter.
-
Quantification: Use an external standard of this compound for assay determination. Impurities can be reported as area percent, although for accurate quantification, reference standards for each impurity are required.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is ideal for the analysis of volatile impurities. For non-volatile boronic acids, derivatization is often necessary.[2]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injection: Split or splitless injection.
-
Temperature Program: An initial temperature of 80°C, held for 1 minute, then ramped to 250°C.[2]
-
MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.
-
Sample Preparation:
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity value without the need for a specific reference standard of the analyte.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with proper phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the known purity and mass of the internal standard.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive for detecting and quantifying trace-level impurities.
-
Instrumentation: UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is common, but for highly polar boronic acids, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and sensitivity.
-
Mobile Phase:
-
Reversed-Phase: Gradient of acetonitrile and water with a modifier like 0.1% formic acid or 10 mM ammonium acetate.
-
HILIC: High organic content (e.g., >80% acetonitrile) with an aqueous modifier.
-
-
MS Detection: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the impurity. Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity in quantification.
-
Sample Preparation: Dilute the sample in a solvent compatible with the mobile phase to a concentration in the low µg/mL to ng/mL range.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the described analytical techniques.
Caption: Workflow for HPLC-UV Analysis.
Caption: Workflow for GC-MS Analysis.
Caption: Workflow for qNMR Analysis.
Caption: Workflow for LC-MS/MS Analysis.
References
Safety Operating Guide
Proper Disposal of 3-Fluoropyridine-4-boronic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 3-Fluoropyridine-4-boronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Essential Safety Information
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is known to cause skin, eye, and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory tract irritation |
Data sourced from Safety Data Sheets.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.
Disposal Procedures
The primary and most recommended method for the disposal of this compound is through collection for hazardous waste disposal. In-laboratory neutralization of small quantities may be an option but is strictly subject to institutional and local regulations.
This method is appropriate for all quantities of this compound waste and is the standard procedure for laboratories not equipped for chemical treatment.
Experimental Protocol:
-
Segregation: Isolate waste containing this compound. This includes pure compound, solutions, and any contaminated materials such as pipette tips, filter paper, or gloves. Do not mix this waste with other chemical waste streams, especially strong oxidizing agents and acids.[3]
-
Containerization: Place the segregated waste into a designated, sealable, and compatible hazardous waste container.[3] The container should be clearly labeled with the chemical name "this compound" and the associated hazards (e.g., Irritant).
-
Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.
-
Arrangement for Pickup: Once the container is full or is no longer being used, complete a chemical collection request form as per your institution's Environmental Health and Safety (EHS) guidelines to arrange for pickup and disposal by a certified hazardous waste management company.
For very small quantities of this compound waste, in-lab neutralization to a neutral pH may be permissible. Crucially, you must confirm with your institution's EHS department and local wastewater authority that this practice is allowed.
Experimental Protocol:
This procedure should be performed in a chemical fume hood while wearing all required PPE.
-
Preparation: If neutralizing a solid, dissolve it in a minimal amount of water in a suitable beaker. If you have an aqueous solution, place it directly in the beaker.
-
Neutralization: While stirring the solution, slowly add a mild base, such as a dilute solution of sodium bicarbonate (baking soda).
-
pH Monitoring: Periodically check the pH of the solution using a pH strip or a calibrated pH meter. Continue adding the basic solution incrementally until the pH is between 5.5 and 9.0.
-
Final Disposal: If permitted by your local regulations, the neutralized solution may be flushed down the sanitary sewer with a large volume of water (at least 100-fold excess).[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Protocols for Handling 3-Fluoropyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of 3-Fluoropyridine-4-boronic acid (CAS No: 458532-97-3). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, it is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4] It is harmful if swallowed, in contact with skin, or if inhaled.[5]
Hazard Classifications:
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[1][2]
-
Acute Toxicity (Oral, Dermal, Inhalation) - Harmful[5]
Personal Protective Equipment (PPE)
Strict adherence to PPE requirements is mandatory to prevent exposure. The following table summarizes the necessary protective equipment.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield.[6][7] | Protects against splashes and dust that can cause serious eye irritation.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6][8][9] Gloves should be inspected before use.[1][3] | Prevents skin contact, which can cause irritation and may be harmful.[1][6][10] |
| Skin and Body Protection | A chemical-resistant lab coat and long-sleeved clothing.[1][6][9] | Protects skin from accidental spills and contact with the solid compound. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a well-ventilated area to avoid dust inhalation.[6][8][9][11] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[12] | Prevents inhalation of dust, which can cause respiratory tract irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[9]
-
Designate a Workspace: All work with this compound must be performed in a designated area, such as a chemical fume hood with proper airflow.[9]
-
Assemble PPE: Don all required personal protective equipment as specified in the table above.[11]
-
Prepare Equipment: Ensure all necessary lab equipment (e.g., glassware, spatulas, balances) is clean, dry, and readily accessible within the fume hood to minimize movement outside the designated area.
2. Handling the Compound:
-
Weighing: Carefully weigh the solid compound within the chemical fume hood to prevent the dispersion of dust.
-
Dissolving and Reactions: If dissolving the compound or using it in a reaction, add it to the solvent or reaction mixture slowly to avoid splashing.
-
Container Management: Keep the container of this compound tightly closed when not in use.[1][6][9]
-
Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[1]
3. Spill Management:
-
Minor Spills: For small spills contained within the fume hood, sweep up the solid material using appropriate tools and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency spill response procedures. Do not attempt to clean up a large spill without proper training and equipment.
-
Decontamination: Clean and decontaminate all surfaces and equipment that have come into contact with the chemical. The first rinse of contaminated glassware should be collected as hazardous waste.[13]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][6][14]
-
On Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] If skin irritation persists, seek medical advice.[6]
-
On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][6][14]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1][5][14]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., paper towels, gloves, weigh boats) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[11][12][15]
-
Empty Containers: The first rinse of an empty container that held this compound must be collected and disposed of as hazardous waste.[13] Subsequent rinses can be managed according to standard laboratory procedures.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[4][15] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Workflow and Safety Relationships
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.pt [fishersci.pt]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. combi-blocks.com [combi-blocks.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. thermofishersci.in [thermofishersci.in]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. aksci.com [aksci.com]
- 15. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
